4-Ethoxy-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBNISNCGCRBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285456 | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-26-1 | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)benzamide (CAS Number: 1206593-26-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-3-(trifluoromethyl)benzamide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes established chemical principles and data from structurally related compounds to offer valuable insights for researchers. This guide covers the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications and safety considerations. The information is presented to support further research and development involving this and related benzamide derivatives.
Introduction and Background
This compound belongs to the class of benzamides, a versatile structural motif found in numerous pharmaceuticals and functional materials. The presence of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The ethoxy group further modifies the molecule's polarity and pharmacokinetic profile. While this compound is primarily available as a research chemical and pharmaceutical intermediate, its specific biological activities and applications are still emerging areas of investigation.[1] This guide aims to consolidate the available information and provide a framework for its synthesis and characterization.
Physicochemical and Spectral Data
Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and predicted properties. Researchers should verify these properties through experimentation.
| Property | Value | Source |
| CAS Number | 1206593-26-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C10H10F3NO2 | |
| Molecular Weight | 233.19 g/mol | |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Analysis (Predicted)
While experimental spectra are not available, theoretical spectral data can be predicted based on the structure. Researchers are strongly encouraged to obtain experimental data for confirmation.
-
¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.
-
¹³C NMR: Signals for the ethoxy carbons, aromatic carbons (including a quartet for the trifluoromethyl-bound carbon), and the carbonyl carbon of the amide are expected.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amide, C=O stretching of the amide, C-F stretching from the trifluoromethyl group, and C-O stretching of the ether.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 233.19, with fragmentation patterns corresponding to the loss of the amide group, ethoxy group, and other fragments.
Synthesis of this compound
A robust and widely applicable method for the synthesis of primary benzamides involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amination.[2] The proposed synthetic pathway for this compound is outlined below.
Proposed Synthetic Pathway
The synthesis initiates from the commercially available precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline based on established methods for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethoxy-3-(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-ethoxy-3-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent like DCM in a separate flask, and cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) to the cooled acid chloride solution with vigorous stirring. An excess of ammonia (2-3 equivalents) is used to neutralize the HCl byproduct.
-
Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic ammonia. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications and Research Directions
Benzamide derivatives are a cornerstone in drug discovery. The structural features of this compound suggest several potential areas of application:
-
Medicinal Chemistry: As an intermediate, this compound can be further modified to synthesize more complex molecules with potential therapeutic activities. Trifluoromethyl-substituted benzamides have been investigated as inhibitors of various enzymes and receptors. For instance, some benzamides act as CETP inhibitors, which are relevant in the management of hyperlipidemia.[3]
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity.[4][5]
-
Materials Science: Fluorinated organic molecules can possess unique properties, making them suitable for applications in liquid crystals, polymers, and other advanced materials.
Further research is warranted to explore the biological activity profile of this compound and its derivatives. Screening against various biological targets could unveil novel therapeutic or agrochemical applications.
Safety and Handling
-
Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
Researchers should handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). It is crucial to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.
Conclusion
This compound is a fluorinated building block with significant potential in the development of new pharmaceuticals and functional materials. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic route, and potential areas of application. The provided protocols and insights are intended to facilitate further research and unlock the full potential of this and related benzamide derivatives.
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PubMed. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-(trifluoromethyl)benzamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which its therapeutic potential is built. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a new chemical entity (NCE), ultimately dictating its journey from a promising molecule to a viable drug candidate.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound of interest within the broader class of benzamide derivatives known for their diverse pharmacological activities.[3][4]
While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. We will delve into the theoretical importance of each key property, provide detailed, field-proven experimental protocols for their determination, and present predicted data to guide researchers. The causality behind each experimental choice is elucidated to empower scientists in designing and executing self-validating characterization workflows.
Compound Identity and Structure
This compound is a substituted benzamide featuring an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. The presence of the trifluoromethyl group is known to significantly influence properties such as metabolic stability and lipophilicity, while the ethoxy group can impact solubility and receptor binding.[5][6]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1206593-26-1 |
| PubChem CID | 57361405 |
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F |
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound. These values are generated using recognized algorithms and provide a valuable baseline for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Lipophilicity) | 2.15 | Influences solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Moderately soluble | Affects dissolution rate and oral bioavailability. |
| pKa (acidic) | 13.54 (amide N-H) | Governs the state of ionization at physiological pH, impacting solubility and receptor interaction. |
| pKa (basic) | -3.85 (carbonyl O) | Governs the state of ionization at physiological pH, impacting solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Correlates with membrane permeability and oral bioavailability. |
Note: These values are in-silico predictions and require experimental verification.
Experimental Determination of Physicochemical Properties
Melting Point: A Key Indicator of Purity and Identity
The melting point of a crystalline solid is a critical physical constant used for identification and as a primary indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
This method is a standard and reliable technique for determining the melting point of a solid crystalline compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) for a precise determination.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Prolonged Agitation at Constant Temperature: Allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.
-
Validated Analytical Method: Guarantees accurate and precise quantification of the dissolved compound.
pKa: Understanding Ionization Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of its ionization at a given pH. This is critical as the ionized and un-ionized forms of a drug can have different solubilities, permeabilities, and receptor binding affinities.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.
Causality Behind Experimental Choices:
-
Calibrated pH Electrode: Ensures accurate pH measurements, which are fundamental to the determination of the pKa.
-
Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Co-solvent System: For poorly soluble compounds, a co-solvent can be used to increase solubility, and the apparent pKa can be extrapolated to a fully aqueous system.
Stability: Ensuring Compound Integrity
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is critical for establishing storage conditions and shelf-life.
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Step-by-Step Methodology:
-
Forced Degradation Studies: Solutions of this compound are subjected to stress conditions, including acidic, basic, and oxidative hydrolysis, as well as thermal and photolytic stress, according to ICH guidelines.[7][8][9][10][11]
-
Method Development: An HPLC method is developed to separate the parent compound from all process-related impurities and degradation products. This typically involves optimizing the column, mobile phase composition, and detector wavelength.
-
Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness.
-
Stability Studies: The validated method is used to analyze samples of this compound that have been stored under various conditions (e.g., long-term, intermediate, and accelerated) over specified time points.
Causality Behind Experimental Choices:
-
Forced Degradation: Intentionally degrading the sample helps to ensure that the analytical method can effectively separate the intact drug from its potential breakdown products.
-
Chromatographic Separation: HPLC is a powerful technique for separating complex mixtures, making it ideal for stability studies where multiple degradation products may be present.
Visualizing the Workflow and Impact of Physicochemical Properties
The following diagrams illustrate the central role of physicochemical characterization in the drug discovery pipeline.
Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.
Caption: The influence of physicochemical properties on the ADMET profile of a drug candidate.
Conclusion
The comprehensive physicochemical characterization of this compound is a critical endeavor for any research program involving this molecule. While experimental data may be sparse in the current literature, the established protocols and theoretical frameworks presented in this guide provide a clear and robust path forward for its evaluation. By systematically determining its melting point, solubility, pKa, and stability, researchers can build a foundational dataset that is essential for interpreting biological data, guiding formulation development, and ultimately, assessing the therapeutic potential of this promising compound. This rigorous, data-driven approach is the hallmark of sound scientific practice in the journey of drug discovery.
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A Technical Guide to the Structural Elucidation of 4-Ethoxy-3-(trifluoromethyl)benzamide
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of Fluorinated Benzamides
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, the precise and unambiguous determination of the molecular structure of novel fluorinated benzamides is a critical step in the drug discovery and development pipeline. This guide will delineate a multi-technique approach to confirm the identity and purity of this compound (CAS No. 1206593-26-1).[4]
Molecular Structure and Physicochemical Properties
Before delving into the analytical techniques, a foundational understanding of the target molecule's properties is essential.
-
IUPAC Name: this compound[4]
-
CAS Number: 1206593-26-1[4]
-
PubChem CID: 57361405[4]
-
Molecular Formula: C10H10F3NO2
-
Molecular Weight: 233.19 g/mol
The structure, presented below, consists of a benzene ring substituted with a primary amide (-CONH2), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). The relative positions of these substituents are key to the molecule's identity.
A Multi-faceted Approach to Structure Elucidation
A singular analytical technique is rarely sufficient for the unequivocal elucidation of a novel chemical entity. A synergistic and orthogonal approach, employing multiple spectroscopic and spectrometric methods, is the gold standard. This guide will focus on a core suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The logical workflow for the structure elucidation of this compound is depicted in the following diagram:
Sources
Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold
An In-depth Technical Guide to the Biological Activity of 4-Ethoxy-3-(trifluoromethyl)benzamide Derivatives
In the landscape of modern medicinal chemistry, the benzamide functional group represents a cornerstone scaffold, integral to the structure of numerous clinically significant therapeutic agents. Its unique properties, including the ability to form crucial hydrogen bonds and its metabolic stability, have made it a privileged structure in drug design. This guide focuses on a specific, highly functionalized subclass: This compound derivatives .
The strategic placement of the ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) groups on the benzamide ring is not arbitrary. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability and membrane permeability, while also modulating the electronic properties of the aromatic ring. The ethoxy group, a lipophilic hydrogen bond acceptor, can improve pharmacokinetic profiles and influence receptor binding. This combination creates a chemical scaffold with diverse and potent biological activities, ranging from anticancer and antimalarial to neuroprotective applications.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising compounds. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and explore future directions for their therapeutic development.
Part 1: General Synthesis Strategies
The synthesis of this compound derivatives typically follows a convergent approach, centered around the formation of the amide bond. The primary route involves the coupling of a suitably activated 4-ethoxy-3-(trifluoromethyl)benzoic acid with a desired amine.
Causality of Experimental Choice: The choice of coupling reagent is critical for achieving high yields and purity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to minimize side reactions, especially with less reactive amines. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without interfering with the coupling process itself.
General Synthetic Workflow
The following diagram illustrates the common synthetic pathway.
Caption: General workflow for the synthesis of target benzamide derivatives.
Experimental Protocol: Representative Amide Coupling Reaction
This protocol describes a standard laboratory procedure for synthesizing a derivative.
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-ethoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add the coupling reagent HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The reaction is self-validating as the formation of the active ester is a prerequisite for the next step.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up is designed to remove unreacted starting materials, coupling byproducts, and the base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final this compound derivative.
Part 2: Key Biological Activities & Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant activity across several therapeutic areas.
Antiplasmodial Activity
Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat. Research into related 2-phenoxybenzamides has provided crucial insights into the antiplasmodial potential of this structural class.[1] One study identified a derivative, the tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, which displayed high antiplasmodial activity against the NF54 strain of P. falciparum and very low cytotoxicity, resulting in an excellent selectivity index of 460.[1]
Mechanism of Action: While the precise molecular target is often complex, many benzamide derivatives exert their antiparasitic effects by inhibiting crucial parasite-specific enzymes or pathways. For instance, some related compounds have been shown to target the Plasmodium proteasome, a vital component for parasite survival and replication.[2]
Data Summary: Antiplasmodial Activity
| Compound Class | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-Phenoxy-3-(trifluoromethyl)benzamide | P. falciparum NF54 | 0.269 | 460 | [1] |
| 3-Trifluoromethyl-quinoxaline derivative | P. falciparum FCB1 | ~0.04 (approx.) | >50 | [3] |
Selectivity Index (SI) is the ratio of cytotoxicity (IC₅₀ in a mammalian cell line, e.g., L-6) to antiplasmodial activity (IC₅₀ against P. falciparum).
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and found to be potent inhibitors of the Hh pathway.[4]
Mechanism of Action: These compounds act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. By inhibiting SMO, they prevent the downstream activation of Gli transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival. Compound 13d from this series was identified as a particularly potent inhibitor with an IC₅₀ of 1.44 nM and exhibited favorable pharmacokinetic properties in vivo.[4]
Caption: Inhibition of the Hedgehog pathway by benzamide derivatives.
Neuroprotection via TAAR1 Antagonism
Certain benzamide derivatives have been instrumental in elucidating neuroprotective signaling pathways. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) is a known antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[5] Studies have shown that thyroid hormone metabolites like 3-iodothyronamine (T1AM) can protect hippocampal neurons from excitotoxic damage by activating AKT signaling.[5]
Mechanism of Action: The neuroprotective effect of T1AM was prevented by EPPTB, indicating that this effect is mediated, at least in part, through TAAR1. The activation of TAAR1 leads to the phosphorylation and activation of Protein Kinase B (AKT), a central node in cell survival pathways. By blocking TAAR1, EPPTB prevents this downstream activation and abrogates the neuroprotective effect. This makes such derivatives valuable tools for studying neurological disorders and potential therapeutic targets.[5]
Part 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has revealed key structural features that govern biological activity.
Caption: Key pharmacophoric features of the benzamide scaffold.
Key SAR Insights:
-
Amide Substituent (R1): This position is the primary point of diversification and is critical for determining target specificity.
-
Aromatic Ring Substituents (R2, R3):
-
The trifluoromethyl group is a consistent feature in many highly active derivatives, suggesting its importance for potency, likely by enhancing binding affinity and metabolic stability.
-
The ethoxy group contributes to the overall lipophilicity and can be involved in hydrogen bonding interactions within the target's binding pocket. Its replacement can significantly alter the pharmacokinetic profile.
-
-
Bioisosteric Replacements: Replacing the core benzamide with bioisosteres like 1,2,4-oxadiazole has been explored to modulate properties, leading to compounds with insecticidal and fungicidal activities.[6]
Part 4: Foundational Experimental Protocols
The following are standardized protocols for evaluating the biological activity of this compound derivatives.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity
This assay is fundamental for determining the general toxicity of a compound to mammalian cells and is crucial for calculating the selectivity index.
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This cell-based assay provides a quantitative measure of a compound's ability to inhibit the Hh signaling pathway.
-
Cell Line: Use a cell line (e.g., NIH-3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct.
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours before pathway activation.
-
Pathway Activation: Activate the Hedgehog pathway by adding a known agonist, such as Purmorphamine or a Smoothened Agonist (SAG).
-
Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer. A decrease in luminescence relative to the agonist-treated control indicates inhibition of the pathway.[4]
Part 5: Future Directions and Therapeutic Potential
The this compound scaffold is a platform of significant therapeutic promise. The diverse biological activities demonstrated by its derivatives highlight its potential in oncology, infectious diseases, and neurology.
-
Oncology: The potent inhibition of the Hedgehog pathway positions these compounds as promising candidates for treating cancers driven by aberrant Hh signaling, such as basal cell carcinoma and medulloblastoma.[4] Further optimization should focus on improving oral bioavailability and minimizing off-target effects.
-
Infectious Diseases: With excellent antiplasmodial activity and high selectivity indices, derivatives could be developed into novel antimalarial drugs, particularly valuable in the face of growing resistance to current therapies.[1][3]
-
Neurology: The ability to modulate targets like TAAR1 opens avenues for developing novel treatments for psychiatric and neurodegenerative disorders.[5][8]
Future research should focus on comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds, in vivo efficacy studies in relevant animal models, and elucidation of precise molecular targets for derivatives with unassigned mechanisms of action.
Conclusion
This compound derivatives represent a versatile and highly tractable chemical class for modern drug discovery. The strategic combination of the benzamide core with key functional groups provides a foundation for potent and selective modulation of diverse biological targets. The compelling preclinical data, particularly in the areas of cancer, malaria, and neuroprotection, underscore the significant therapeutic potential of this scaffold. Continued exploration and optimization of these derivatives are poised to deliver next-generation therapeutic agents for a range of challenging diseases.
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Raimondi, L., et al. (2019). N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. Neurochemistry International, 129, 104460. [Link]
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PubChem. N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. [Link]
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Schubert, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6569. [Link]
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Wang, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 994-1004. [Link]
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Li, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences, 23(15), 8567. [Link]
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Rorick-Kehn, L. M., et al. (2011). N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC), a novel metabotropic glutamate 2 potentiator with potential anxiolytic/antidepressant properties: in vivo profiling suggests a link between behavioral and central nervous system neurochemical changes. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 269-280. [Link]
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Chang, J. E., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 224–231. [Link]
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Lin, D. H., et al. (2023). Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. European Journal of Medicinal Chemistry, 245, 114917. [Link]
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Di-Pietro, A., et al. (2007). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5540-5548. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxy-3-(trifluoromethyl)benzamide as a Modulator of the Voltage-Gated Potassium Channel Kv1.3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of small molecules targeting ion channels in the central nervous system (CNS) is an area of intense research. This guide puts forth a detailed hypothesis on the mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound with structural motifs common to neurologically active agents. We postulate that this benzamide derivative acts as a modulator of the voltage-gated potassium channel Kv1.3. This hypothesis is built upon a comprehensive analysis of the structure-activity relationships of related benzamide compounds and the known physiological roles of Kv1.3 in the CNS. This document provides a foundational framework for investigating this hypothesis, detailing a suite of proposed experiments, from initial target engagement to cellular functional assays. Our objective is to furnish a scientifically rigorous and practical guide for researchers dedicated to unraveling the therapeutic potential of novel neuroactive compounds.
Introduction: The Therapeutic Promise of Benzamide Scaffolds in Neuroscience
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of clinically successful drugs with applications spanning antipsychotic, antiemetic, and gastroprokinetic therapies. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and its ability to cross the blood-brain barrier, properties of paramount importance for CNS-acting drugs. Furthermore, the ethoxy substitution can influence the compound's pharmacokinetic and pharmacodynamic profile.
While the specific biological activity of this compound is not yet extensively documented in publicly available literature, the pharmacological landscape of structurally similar molecules provides compelling avenues for investigation. Numerous benzamide derivatives have been identified as modulators of ion channels and G-protein coupled receptors (GPCRs), many of which are implicated in neurological and psychiatric disorders.
The Central Hypothesis: this compound as a Kv1.3 Channel Modulator
Based on the convergence of structure-activity relationship data from related compounds and the significant role of the voltage-gated potassium channel Kv1.3 in neuroinflammation and autoimmune neurological disorders, we hypothesize that:
This compound functions as an inhibitor of the Kv1.3 potassium channel, thereby modulating neuronal excitability and inflammatory responses within the central nervous system.
The rationale for this hypothesis is threefold:
-
Structural Analogy: Benzamide derivatives have been successfully identified as potent blockers of the Kv1.3 channel.
-
Physiological Relevance of Kv1.3: The Kv1.3 channel is a well-validated therapeutic target for a range of neuroinflammatory conditions, including multiple sclerosis and Alzheimer's disease. Its expression is upregulated in activated microglia and T-lymphocytes that infiltrate the CNS during disease progression.
-
Predicted Physicochemical Properties: The structural features of this compound suggest favorable CNS penetration, a prerequisite for targeting neurological pathways.
Proposed Signaling Pathway and Molecular Interactions
We postulate that this compound directly interacts with the pore-forming region of the Kv1.3 channel, leading to its blockade. This inhibition of potassium ion efflux would result in a depolarization of the cell membrane, thereby altering the threshold for action potential firing and modulating cellular activation pathways, particularly in immune cells within the CNS.
Caption: Proposed signaling cascade following Kv1.3 inhibition.
A Phased Experimental Approach for Hypothesis Validation
To systematically investigate our hypothesis, we propose a multi-tiered experimental plan, progressing from in vitro target engagement to cell-based functional assays.
Phase 1: In Vitro Target Engagement and Selectivity Profiling
The initial phase will focus on confirming a direct interaction between this compound and the Kv1.3 channel.
Experimental Protocol 1: Electrophysiological Characterization using Patch-Clamp
-
Cell Line: Utilize a stable cell line expressing human Kv1.3 channels (e.g., CHO or HEK293 cells).
-
Recording Configuration: Employ whole-cell patch-clamp electrophysiology to record potassium currents.
-
Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +40 mV to elicit Kv1.3 currents.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
Data Analysis: Measure the peak current amplitude at each concentration and calculate the half-maximal inhibitory concentration (IC50).
| Parameter | Hypothetical Value |
| IC50 for Kv1.3 | 500 nM |
| Hill Slope | 1.2 |
| Maximum Inhibition | >95% |
Experimental Protocol 2: Selectivity Profiling against Other Kv Channels
-
Objective: To assess the selectivity of the compound for Kv1.3 over other related potassium channels (e.g., Kv1.1, Kv1.2, Kv1.5, and KCa3.1).
-
Methodology: Repeat the patch-clamp experiments using cell lines expressing these other channels.
-
Analysis: Determine the IC50 values for each channel and calculate the selectivity ratio (IC50 for other channel / IC50 for Kv1.3).
| Channel | Hypothetical IC50 | Selectivity Ratio (vs. Kv1.3) |
| Kv1.1 | > 50 µM | >100-fold |
| Kv1.2 | > 50 µM | >100-fold |
| Kv1.5 | 15 µM | 30-fold |
| KCa3.1 | > 100 µM | >200-fold |
Phase 2: Cellular Functional Assays
This phase will investigate the functional consequences of Kv1.3 inhibition in a physiologically relevant cell type.
Experimental Protocol 3: T-Lymphocyte Proliferation Assay
-
Cell Type: Use primary human T-lymphocytes or a Jurkat T-cell line.
-
Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Treatment: Culture the activated T-cells in the presence of varying concentrations of this compound.
-
Proliferation Measurement: Assess cell proliferation after 48-72 hours using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).
-
Analysis: Determine the concentration-dependent inhibition of T-cell proliferation and calculate the EC50.
Experimental Protocol 4: Cytokine Release Assay
-
Objective: To measure the effect of the compound on the release of pro-inflammatory cytokines from activated T-cells.
-
Methodology: Collect the supernatant from the T-cell proliferation assay.
-
Cytokine Measurement: Quantify the levels of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) using ELISA or a multiplex bead array.
-
Analysis: Correlate the inhibition of cytokine release with the concentration of the compound.
Caption: A streamlined workflow for hypothesis validation.
Future Directions and Therapeutic Implications
Should the experimental data support our hypothesis, the therapeutic potential of this compound would be significant. Future research should focus on:
-
In Vivo Efficacy: Testing the compound in animal models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
-
Pharmacokinetic Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic parameters.
Conclusion
This technical guide has presented a well-grounded hypothesis for the mechanism of action of this compound as a modulator of the Kv1.3 potassium channel. The proposed experimental plan provides a clear and logical path to validate this hypothesis. The benzamide scaffold, enhanced with trifluoromethyl and ethoxy groups, represents a promising starting point for the development of novel therapeutics for neuroinflammatory and autoimmune disorders. The rigorous scientific inquiry outlined herein is a critical next step in unlocking the potential of this and related molecules.
References
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Wulff, H., & Zhorov, B. S. (2008). K+ channel modulators for the treatment of autoimmune diseases. Current medicinal chemistry, 15(7), 624–636. [Link]
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Ion channel modulation as the basis for neuroprotective action of MS-153. (1999). Annals of the New York Academy of Sciences, 890, 368-377. [Link]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 4-Ethoxy-3-(trifluoromethyl)benzamide
Abstract
The identification of a specific molecular target is a critical step in the development of novel therapeutics, providing a mechanistic foundation for understanding efficacy and potential side effects. 4-Ethoxy-3-(trifluoromethyl)benzamide is a compound of interest with a chemical scaffold amenable to interaction with various biological targets. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its therapeutic targets. We present a logical workflow, from initial hypothesis generation based on structural bioinformatics to rigorous biophysical and cell-based validation. Detailed protocols for key experimental methodologies, including in vitro enzyme inhibition assays, Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), are provided. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the target identification and validation process for novel small molecules.
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, present in a diverse range of approved drugs with various biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4][5][6] this compound combines these features, suggesting its potential as a modulator of one or more cellular proteins. However, without a known biological target, its therapeutic potential remains unrealized.
Target identification is a pivotal stage in drug discovery that bridges the gap between a compound with an interesting phenotype and a viable drug development program.[7] This process involves a systematic investigation to pinpoint the specific biomolecule(s) with which a small molecule interacts to elicit its biological effect. A thorough understanding of the drug-target interaction is essential for rational drug design, optimization of potency and selectivity, and prediction of potential toxicities.[8]
This technical guide provides a strategic framework for the identification and validation of therapeutic targets for this compound. We will explore both hypothesis-driven and unbiased approaches, detailing the underlying principles and providing actionable experimental protocols.
Chapter 1: Hypothesis Generation through Structural and Ligand-Based Analyses
Given the lack of established biological data for this compound, our initial efforts will focus on generating plausible hypotheses based on its chemical structure.
Analysis of the Benzamide Scaffold
The benzamide core is a common feature in a wide array of bioactive compounds. Structurally related molecules have been shown to target a variety of protein classes, including:
-
Enzymes: Benzamide derivatives have been developed as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase.[2] Additionally, some benzamides act as glucokinase activators.[9]
-
Tubulin: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antitumor activity.[10]
-
Receptors: The benzamide structure is also found in ligands for G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1]
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a key substituent in modern drug design due to its ability to modulate a compound's physicochemical properties.[3][4][6] Its strong electron-withdrawing nature and steric bulk can lead to enhanced binding affinity through favorable interactions within a protein's binding pocket.[4][5] The presence of this group in this compound suggests that it may exhibit improved potency and metabolic stability compared to non-fluorinated analogues.[3][5][6]
Initial Target Hypotheses
Based on the analysis of the core scaffold and key substituents, we can formulate a preliminary list of potential target classes for this compound:
| Potential Target Class | Rationale | Examples of Related Drugs/Compounds |
| Enzymes (e.g., Kinases, Proteases, Carbonic Anhydrases) | Benzamide scaffold is prevalent in enzyme inhibitors. The trifluoromethyl group can enhance binding affinity. | Buparlisib (PI3K inhibitor), Entinostat (HDAC inhibitor), Dorzolamide (Carbonic Anhydrase inhibitor) |
| Tubulin | N-benzylbenzamide analogues are known tubulin polymerization inhibitors.[10] | Combretastatin A-4 |
| GPCRs (e.g., Dopamine, Serotonin Receptors) | Benzamide derivatives are known to act as ligands for these receptors.[1] | Sulpiride (Dopamine D2 receptor antagonist) |
Chapter 2: A Strategic Workflow for Target Identification and Validation
The following workflow provides a systematic approach to identifying and validating the therapeutic targets of this compound, moving from broad, unbiased methods to specific, hypothesis-driven validation.
Caption: A strategic workflow for target identification and validation.
Chapter 3: Unbiased Approaches for Initial Target Discovery
To cast a wide net for potential targets, unbiased methods that do not rely on pre-existing hypotheses are invaluable.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a cell lysate.[11][12] The captured proteins are then identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker at a position determined not to be critical for its (yet unknown) activity. This linker will be used to attach the compound to a solid support (e.g., agarose beads).
-
Immobilization: Covalently attach the synthesized probe to the solid support to create an affinity matrix.
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.
-
Incubation: Incubate the affinity matrix with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA-MS, or thermal proteome profiling, assesses the thermal stability of thousands of proteins in a cell or cell lysate in the presence and absence of a compound.[13] Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature.
Experimental Protocol: CETSA-MS
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Temperature Gradient: Heat aliquots of the treated samples across a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Digestion and TMT Labeling: Collect the soluble protein fraction, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to determine the relative abundance of each protein at each temperature.
-
Data Analysis: Identify proteins that exhibit a significant thermal shift in the presence of the compound.
Chapter 4: Focused Target Validation and Characterization
Once a list of potential target "hits" is generated from the unbiased approaches, the next step is to validate and characterize these interactions using focused, hypothesis-driven methods.
In Vitro Biochemical/Enzymatic Assays
If a candidate target is an enzyme, its activity should be directly measured in the presence of this compound.[14]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents and Materials: Obtain the purified enzyme, its specific substrate, and an appropriate assay buffer.
-
Assay Setup: In a microplate, combine the enzyme and varying concentrations of this compound. Include positive and negative controls.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the rate of the reaction at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its target protein.[15][16][17][18][19]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently attach the purified candidate protein (the ligand) to the surface of a sensor chip.[16]
-
Analyte Injection: Flow solutions of this compound (the analyte) at various concentrations over the sensor chip surface.[16]
-
Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand.[16][17] This is recorded in a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[16][18]
| Kinetic Parameter | Description | Typical Units |
| ka (on-rate) | Rate of association between the analyte and ligand. | M⁻¹s⁻¹ |
| kd (off-rate) | Rate of dissociation of the analyte-ligand complex. | s⁻¹ |
| KD (affinity) | Equilibrium dissociation constant (kd/ka). A smaller KD indicates a stronger binding affinity. | M (e.g., nM, µM) |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound engages its target within the complex environment of a living cell.[13][20][21][22][23]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a specific temperature (predetermined from a melt curve experiment) for a short duration (e.g., 3 minutes).[21]
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins and cell debris.[21]
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using Western blotting or another suitable protein detection method.
-
Data Analysis: A higher amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein.
Conclusion
The identification and validation of therapeutic targets for novel compounds like this compound is a complex but essential process in modern drug discovery. The strategic framework presented in this guide, which combines unbiased discovery methods with rigorous biophysical and cell-based validation, provides a clear path forward. By systematically applying these methodologies, researchers can elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
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The Trifluoromethyl Group: A Strategic Asset in Modern Benzamide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] When applied to privileged structures like benzamides, the CF3 group exerts a profound influence on the compound's physicochemical properties, significantly altering its pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a detailed examination of the multifaceted roles of the trifluoromethyl group in benzamide compounds. We will explore its impact on electronic character, lipophilicity, and metabolic stability, and illustrate how these fundamental changes are leveraged to enhance target affinity, prolong half-life, and ultimately design more effective and safer therapeutic agents. Through quantitative data, detailed experimental protocols, and case studies of successful drugs, this document serves as a comprehensive resource for professionals engaged in the art and science of drug discovery.
Introduction: The Benzamide Scaffold and the Power of Fluorine
The benzamide moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its structural rigidity and defined hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. However, optimizing a simple benzamide lead into a viable drug candidate requires meticulous fine-tuning of its properties.
This is where the strategic use of fluorine, and particularly the trifluoromethyl group, becomes indispensable.[3] The incorporation of a CF3 group is a well-established strategy for enhancing a molecule's drug-like properties.[4] Its unique combination of high electronegativity, steric bulk, and metabolic robustness allows medicinal chemists to address common developmental hurdles such as poor metabolic stability, off-target effects, and inadequate bioavailability.[2][5] This guide will dissect the causal mechanisms by which this seemingly simple functional group imparts such significant and beneficial changes to benzamide-based molecules.
Modulation of Core Physicochemical Properties
The introduction of a CF3 group fundamentally alters the electronic and physical nature of the benzamide scaffold. These changes are the primary drivers of the downstream effects on a drug's behavior in vivo.
Potent Electronic Withdrawal and Acidity (pKa) Modulation
The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, an effect quantified by its large positive Hammett constant (σp ≈ +0.54 to +0.61).[6][7]
-
Causality: The three highly electronegative fluorine atoms create a strong inductive pull, withdrawing electron density from the attached aromatic ring. This deactivation of the ring has two critical consequences for a benzamide structure:
-
Increased Acidity of Amide N-H: By withdrawing electron density, the CF3 group makes the amide proton more acidic (lowers its pKa). This can significantly alter the hydrogen bonding potential of the benzamide, potentially strengthening its interaction with specific residues in a target's binding pocket.
-
Decreased Basicity of Aromatic Amines: If the benzamide is derived from an aniline, the CF3 group will drastically reduce the basicity of the aniline nitrogen, preventing protonation under physiological conditions and altering its interaction profile.
-
Table 1: Effect of Trifluoromethyl Substitution on Physicochemical Properties
| Compound | Substituent | Hammett Constant (σp) | Hansch-Fujita Lipophilicity (π) |
| Benzamide | -H | 0.00 | 0.00 |
| 4-(Trifluoromethyl)benzamide | 4-CF3 | +0.54[7] | +0.88[1] |
| 3-(Trifluoromethyl)benzamide | 3-CF3 | +0.43[8] | +0.88[1] |
Enhancing Lipophilicity for Improved Permeability
A molecule's ability to cross biological membranes is directly related to its lipophilicity. The CF3 group significantly increases the lipophilicity of a compound, as indicated by its positive Hansch-Fujita π constant of +0.88.[1]
-
Causality: While fluorine is highly electronegative, the symmetrical, non-polar surface of the CF3 group creates a large hydrophobic domain.[9] This increased lipophilicity enhances a drug's ability to partition into lipid bilayers, which can lead to improved cell membrane permeability and better absorption.[2][5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[3][10]
Revolutionizing the Pharmacokinetic (ADME) Profile
The most celebrated role of the trifluoromethyl group is its ability to improve a drug's metabolic stability, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Blocking Metabolic Hotspots for Enhanced Stability
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it exceptionally resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[1][2]
-
Causality & Experimental Validation: A common metabolic liability for aromatic rings is oxidation, particularly at the para-position. Replacing a hydrogen or a metabolically vulnerable methyl group at this position with a CF3 group effectively "shields" the molecule from oxidative metabolism.[3] This leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][11] This hypothesis is routinely tested using in vitro liver microsomal stability assays.
dot
Caption: Metabolic Shielding by the CF3 Group.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early DMPK profiling to assess a compound's susceptibility to Phase I metabolism.[12][13]
-
Preparation:
-
Prepare test compound working solutions (e.g., 100 µM) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4) from a 10 mM DMSO stock.[14]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a microsomal working solution at the desired protein concentration (e.g., 0.5 mg/mL).[12]
-
Prepare a 5 mM NADPH (cofactor) solution in buffer.[14]
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to each well.[14]
-
Add the test compound working solution to initiate the reaction. Include positive controls (e.g., Midazolam, a known CYP3A4 substrate) and negative controls (incubations without NADPH).[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[14]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls.[12]
-
-
Time Points & Quenching:
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.[12]
-
Impact on Pharmacodynamic Properties and Target Engagement
The physicochemical changes induced by the CF3 group directly translate to altered interactions with the biological target, affecting potency and selectivity.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modify the hydrogen-bonding network of the benzamide pharmacophore, leading to stronger or novel interactions within the target's active site.[2]
-
Increased Hydrophobic Interactions: The lipophilic character of the CF3 group can allow it to occupy hydrophobic pockets within the binding site, increasing van der Waals interactions and boosting overall binding affinity.[2]
-
Improved Selectivity: The specific steric and electronic profile of the CF3 group can favor binding to one receptor subtype over another, thereby reducing off-target effects.
Case Studies: Trifluoromethylated Benzamides in the Clinic
The theoretical benefits of trifluoromethylation are validated by numerous successful drugs.
Antiandrogens: Flutamide and Bicalutamide
Flutamide and its successor, Bicalutamide, are nonsteroidal antiandrogens used in the treatment of prostate cancer.[15] They function by competitively inhibiting the androgen receptor.[16]
-
Role of the CF3 Group: In these molecules, the trifluoromethyl group is critical. It serves as a key pharmacophoric element that contributes to the high binding affinity for the androgen receptor. Furthermore, its presence on the aromatic ring is crucial for metabolic stability, preventing rapid inactivation by CYP enzymes and ensuring a clinically useful duration of action.[15][17] Bicalutamide, with a half-life of 7-10 days, demonstrates a significant improvement over Flutamide's 6-hour half-life, showcasing optimization within the class.[18][19]
Tyrosine Kinase Inhibitors: Bosutinib
Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), particularly in cases resistant to other therapies like imatinib.[20][21]
-
Role of the CF3 Group: The structure of bosutinib bound to the Abl kinase domain reveals that the dichlorophenyl ring, activated by the adjacent amide, sits deep within the ATP-binding pocket.[22] While not directly part of the benzamide in this case, the principles are the same. The trifluoromethyl group on a different part of the molecule contributes to the overall physicochemical profile that allows for potent inhibition.[23] Bosutinib's design showcases how multiple halogen substitutions, including CF3 groups, are used in concert to achieve high potency and overcome resistance mutations.[21]
Conclusion: A Versatile Tool for Rational Drug Design
The trifluoromethyl group is far more than a simple substituent; it is a powerful and versatile tool that allows medicinal chemists to rationally and predictably modify the properties of benzamide-based compounds.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity makes it an invaluable asset in the complex process of drug optimization.[2][24] By understanding the fundamental physicochemical principles behind its effects, researchers can continue to leverage the CF3 group to design the next generation of safer and more effective benzamide therapeutics.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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Hammett substituent constants. Stenutz. Available from: [Link]
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The Dual Impact of Trifluoromethylation on Aromatic Systems: A Technical Guide to Lipophilicity and Metabolic Stability
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry. Its profound impact on a molecule's physicochemical properties, particularly lipophilicity and metabolic stability, offers a powerful tool for optimizing drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the dual role of trifluoromethylated aromatics. We will explore the fundamental principles governing the CF₃ group's influence, present detailed experimental protocols for assessing its effects, and discuss strategic considerations for its implementation in drug design. By synthesizing field-proven insights with established scientific principles, this guide aims to equip researchers with the knowledge to rationally harness the benefits of trifluoromethylation in lead optimization.
Introduction: The Trifluoromethyl Group in Modern Drug Discovery
The introduction of fluorine-containing functional groups has become an indispensable strategy in the optimization of bioactive molecules. Among these, the trifluoromethyl (CF₃) group is particularly prominent, found in numerous FDA-approved drugs.[1] Its prevalence stems from a unique combination of steric and electronic properties that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[2]
The Unique Physicochemical Properties of Fluorine and the CF₃ Group
Fluorine is the most electronegative element, and its incorporation into an organic molecule imparts significant changes. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[3] This inherent strength is a key contributor to the metabolic stability of trifluoromethylated compounds.[4]
The CF₃ group is characterized by:
-
High Electronegativity: The three fluorine atoms create a strong inductive electron-withdrawing effect, which can significantly alter the electron density of an adjacent aromatic ring.[3] This deactivation of the aromatic ring makes it less susceptible to oxidative metabolism.[5]
-
Increased Lipophilicity: The CF₃ group is substantially more lipophilic than a hydrogen or a methyl group. This is quantified by the Hansch-Leo lipophilicity parameter (π), which is +0.88 for the CF₃ group.[3] This increased lipophilicity can enhance a drug's ability to cross biological membranes.[3]
-
Steric Bulk: The CF₃ group is larger than a methyl group, which can provide steric shielding, hindering the approach of metabolic enzymes to nearby sites on the molecule.[4]
The Role of CF₃ in Modulating Pharmacokinetic and Pharmacodynamic Profiles
The strategic replacement of a hydrogen or a methyl group with a CF₃ group is a common tactic in medicinal chemistry to:
-
Enhance Metabolic Stability: By blocking a "metabolic soft spot," the CF₃ group can prevent enzymatic degradation, leading to a longer in vivo half-life and reduced clearance.[5]
-
Improve Membrane Permeability: Increased lipophilicity can lead to better absorption and distribution, including penetration of the blood-brain barrier.[3]
-
Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's solubility and interactions with its biological target.
-
Increase Binding Affinity: The CF₃ group can participate in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket, potentially increasing a drug's potency.[2]
Lipophilicity of Trifluoromethylated Aromatics
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is a key determinant of a compound's ability to permeate biological membranes and can significantly impact its overall efficacy and safety profile.
Understanding Lipophilicity and its Measurement (LogP/LogD)
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP is the ratio of the concentration of a neutral compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6]
-
LogD is similar to LogP but is measured at a specific pH, taking into account the ionization state of the compound. This is often more physiologically relevant as many drugs are weak acids or bases.[6]
A higher LogP or LogD value indicates greater lipophilicity.
The Electronic Effects of the CF₃ Group and their Influence on Lipophilicity
As previously mentioned, the trifluoromethyl group is highly lipophilic, with a Hansch-Leo π constant of +0.88.[3] This value quantifies the contribution of the CF₃ group to the overall lipophilicity of a molecule. The introduction of a CF₃ group onto an aromatic ring almost invariably increases the molecule's LogP value.
| Substituent | Hansch-Leo π Constant |
| -H | 0.00 |
| -CH₃ | +0.56 |
| -CF₃ | +0.88 |
| -Cl | +0.71 |
| -OCH₃ | -0.02 |
| -OCF₃ | +1.04 |
Table 1: Comparison of Hansch-Leo π constants for common substituents.
Case Studies: Comparative Analysis of Lipophilicity in CF₃-Aromatic vs. Non-CF₃ Analogues
The following table provides a quantitative comparison of the distribution coefficient (LogD at pH 7.4) for several pairs of compounds, illustrating the impact of replacing a tert-butyl group with a CF₃-containing analogue.
| Compound Pair | Structure (Parent) | LogD (7.4) | Structure (CF₃ Analogue) | LogD (7.4) | ΔLogD | Reference |
| Butenafine / Analogue 46 | 4.3 | 4.5 | +0.2 | [7] | ||
| Buclizine / Analogue 44 | >4.5 | >4.5 | - | [7] |
Table 2: Comparative LogD data for CF₃ vs. non-CF₃ analogues.[7]
Experimental Protocol: Determination of LogP using the Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of LogP.[6] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after partitioning.
Objective: To determine the n-octanol/water partition coefficient (LogP) of a trifluoromethylated aromatic compound.
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (e.g., Milli-Q, pre-saturated with n-octanol)
-
Phosphate buffered saline (PBS), pH 7.4 (for LogD determination)
-
Glass vials with PTFE-lined screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Solvents: To ensure thermodynamic equilibrium, pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.[8]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: a. In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 2 mL). b. Add a small aliquot of the test compound stock solution to the aqueous phase to achieve a starting concentration that is well within the linear range of the analytical method. c. Add a precise volume of the pre-saturated n-octanol phase (e.g., 2 mL). The volume ratio can be adjusted depending on the expected LogP.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[8]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.[8]
-
Sampling and Analysis: a. Carefully withdraw an aliquot from both the aqueous and n-octanol phases, avoiding contamination of the interface. b. Dilute the aliquots as necessary and analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Self-Validation:
-
Run the experiment in triplicate to ensure reproducibility.
-
Analyze a control compound with a known LogP value to validate the experimental setup.
-
Ensure that the sum of the compound amounts in both phases is close to the initial amount added to check for mass balance.
Metabolic Stability of Trifluoromethylated Aromatics
Metabolic stability is a critical parameter in drug discovery, as it determines the in vivo half-life of a compound and influences its dosing regimen and potential for drug-drug interactions.
Introduction to Drug Metabolism and the Role of Cytochrome P450 Enzymes
The liver is the primary site of drug metabolism, which is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily oxidation, reduction, and hydrolysis, are largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[9] These enzymes introduce or unmask functional groups, generally making the molecule more polar and susceptible to Phase II conjugation reactions, which further facilitate excretion.
The CF₃ Group as a Metabolic Blocker
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[2] This is achieved through several mechanisms:
The strong C-F bond is highly resistant to enzymatic cleavage by CYP enzymes.[10] By strategically replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group, that site of metabolism can be effectively blocked.[10] The electron-withdrawing nature of the CF₃ group also deactivates the aromatic ring, making it less prone to oxidative metabolism by the electrophilic active oxygen species of CYP enzymes.[11]
The presence of a CF₃ group can direct metabolism to other, potentially less favorable, positions on the molecule.[12] For example, in molecules with two chemically similar aromatic rings, one of which is substituted with a CF₃ group, hydroxylation often occurs preferentially on the unsubstituted ring due to the deactivating effect of the trifluoromethyl group.[12]
The following table presents a case study comparing the metabolic stability of a methyl-substituted compound with its trifluoromethyl-substituted analog in a monkey liver microsomal assay.
| Parameter | Methyl Analogue | Trifluoromethyl Analogue | Rationale for Change | Reference |
| Number of Metabolites | 8 | 2 (minor) | Oxidation at the CF₃ position is blocked, and a broader protective effect is observed. | [13] |
| In Vitro Half-life (t½) | Shorter | Longer | The rate of metabolism is significantly reduced. | [13] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | The metabolic capacity of the liver for the compound is reduced. | [13] |
Table 3: Comparative metabolic stability data for a picornavirus inhibitor and its CF₃ analogue.[13]
Potential Metabolic Liabilities of the CF₃ Group
While the CF₃ group is exceptionally stable, it is not completely inert. Under certain circumstances, cytochrome P450 enzymes can catalyze the oxidative defluorination of trifluoromethylated aromatic compounds.[3] This process is generally much less favorable than the metabolism of a C-H bond but can occur. The mechanism may involve an initial epoxide intermediate or a 1,2-fluorine shift. Although rare, this potential for defluorination and the release of fluoride ions should be considered, especially for drug candidates intended for long-term use.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay measures the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I metabolic enzymes.
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a trifluoromethylated aromatic compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. b. Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[7] c. Prepare the NADPH regenerating system solution in phosphate buffer.
-
Incubation: a. In a 96-well plate, pre-warm the diluted microsome solution at 37°C for 5-10 minutes. b. Add the test compound to the microsome solution to a final concentration of 1 µM and mix.[7] c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7]
-
Sample Processing: a. Seal the plate and vortex to mix. b. Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Analysis: a. Transfer the supernatant to a new 96-well plate for analysis. b. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k d. Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (microsomal protein concentration)
Self-Validation:
-
Include a "-NADPH" control to account for non-enzymatic degradation.
-
Run positive control compounds with known metabolic stabilities to ensure the assay is performing correctly.
-
All incubations should be performed in at least duplicate.
Synergistic Effects and Lead Optimization Strategies
The successful application of trifluoromethylation in drug design requires a careful balancing of its effects on lipophilicity and metabolic stability, as well as strategic placement of the group on the aromatic scaffold.
Balancing Lipophilicity and Metabolic Stability
While increasing lipophilicity can improve membrane permeability, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the goal is not simply to maximize lipophilicity but to achieve an optimal balance that results in a favorable ADME profile. The introduction of a CF₃ group will increase LogP, and this must be considered in the context of the overall molecule. It may be necessary to introduce polar functional groups elsewhere in the molecule to compensate for the increased lipophilicity of the CF₃ group.
Strategic Placement of the CF₃ Group on Aromatic Scaffolds
The position of the CF₃ group on an aromatic ring can have a profound impact on the regioselectivity of metabolism at other sites. As a strong electron-withdrawing group, the CF₃ group is a meta-director in electrophilic aromatic substitution.[11] While enzymatic metabolism does not follow the same rules as electrophilic substitution, the deactivating effect of the CF₃ group can still influence the regioselectivity of CYP-mediated oxidation.
For example, if an aromatic ring has two potential sites of metabolism, placing a CF₃ group ortho or para to one of these sites will deactivate that position more strongly than the meta position. This can be used to direct metabolism away from a site that leads to the formation of a reactive metabolite or to a site where metabolism has a less detrimental effect on the compound's activity.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to simultaneously enhance metabolic stability and modulate lipophilicity makes it a highly attractive substituent for the optimization of lead compounds. However, its successful implementation requires a thorough understanding of its physicochemical properties and a strategic approach to its placement within a molecule. By carefully considering the trade-offs between lipophilicity and other properties, and by leveraging its influence on the regioselectivity of metabolism, researchers can effectively utilize the CF₃ group to design safer and more efficacious drugs. The experimental protocols detailed in this guide provide a robust framework for evaluating the impact of trifluoromethylation and making data-driven decisions in the drug discovery process.
References
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Published online. Accessed January 22, 2026. [Link]
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Kumar, V, de Visser, SP. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angew Chem Int Ed Engl. 2023;62(42):e202310785. doi:10.1002/anie.202310785. [Link]
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Merck. metabolic stability in liver microsomes. Mercell. Published online. Accessed January 22, 2026. [Link]
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Wernevik, J, Akerud, T, De Fusco, C, Brandt, P, Bergström, F, Fredlund, L. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Published online 2020. [Link]
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Cyprotex. Microsomal Stability. Evotec. Published online. Accessed January 22, 2026. [Link]
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Singh, S, Kumar, V, Singh, A, Sharma, P. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. 2023;12(15):156-170. [Link]
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Scribd. Shake Flask Method. Scribd. Published online. Accessed January 22, 2026. [Link]
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Park, BK, Kitteringham, NR, O'Neill, PM. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annu Rev Pharmacol Toxicol. 2001;41:443-470. doi:10.1146/annurev.pharmtox.41.1.443. [Link]
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de Visser, SP, Kumar, V. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Published online September 2023. [Link]
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Novás, M, Matos, MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(9):3009. [Link]
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Isin, EM, Guengerich, FP. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Med Chem Lett. 2021;12(1):2-7. [Link]
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Andrés, A, Rosés, M, Ràfols, C, Bosch, E, Huerta, JM. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Eur J Pharm Sci. 2015;76:181-191. doi:10.1016/j.ejps.2015.05.011. [Link]
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Sangrà, M, Mestre, M, Andrés, A. Methods for Determination of Lipophilicity. Encyclopedia.pub. Published online August 25, 2022. [Link]
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Wang, J, Sánchez-Roselló, M, Aceña, JL, et al. The Dark Side of Fluorine. ACS Med Chem Lett. 2019;10(7):981-985. doi:10.1021/acsmedchemlett.9b00223. [Link]
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Asati, V, Mahapatra, S, Singh, S, Sawant, SD. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. 2021;26(23):7246. doi:10.3390/molecules26237246. [Link]
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Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Homework.Study.com. Published online. Accessed January 22, 2026. [Link]
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Liu, F, Wu, Q, Wang, X, Dong, Q, Sun, K. Recent advances in the diverse transformations of trifluoromethyl alkenes. Org. Biomol. Chem. 2025;23:1-17. doi:10.1039/D5QO00306G. [Link]
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Scott, JS, Greasley, SE, Orme, JP, et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. J Med Chem. 2019;62(10):5191-5197. doi:10.1021/acs.jmedchem.9b00489. [Link]
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Whitepaper: A Senior Application Scientist's Guide to the Discovery of Novel Enzyme Inhibitors with a Benzamide Scaffold
Foreword: The Enduring Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly prove their worth, earning the title of "privileged scaffolds." The benzamide moiety—a simple yet profoundly versatile structure—is a cornerstone of this elite group.[1] Its remarkable capacity to engage with a multitude of biological targets stems from a perfect balance of rigidity and adaptability. The aromatic ring provides a stable anchor for derivatization, while the amide group serves as a critical hydrogen bond donor and acceptor, facilitating precise interactions within enzyme active sites.[1] This guide eschews a conventional, linear format. Instead, it is structured to mirror the dynamic and iterative process of drug discovery itself, offering a strategic roadmap for researchers, scientists, and drug development professionals. We will journey from foundational principles to the practical execution of key experimental protocols, grounded in the causality of scientific decision-making.
Chapter 1: Strategic Target Selection & The Benzamide Advantage
The genesis of any successful inhibitor program is the selection and validation of a high-value enzyme target. The benzamide scaffold has demonstrated remarkable success across several key enzyme families, making it a powerful starting point for inhibitor design.[2]
-
Histone Deacetylases (HDACs): Benzamide-based HDAC inhibitors, such as Entinostat, often feature a structure that allows the benzamide's amino group to chelate the catalytic zinc ion in the enzyme's active site, a crucial interaction for potent inhibition.[1][3] The overexpression of specific HDACs is a known driver in various cancers, making them a prime therapeutic target.[4][5]
-
Poly(ADP-ribose) Polymerases (PARPs): In the realm of oncology, PARP inhibitors have revolutionized treatment for cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[6] The benzamide core effectively mimics the nicotinamide portion of the natural substrate (NAD+), competitively occupying the active site and preventing the DNA repair process.[7][8]
-
Kinases: Kinase inhibitors are a major class of therapeutics, particularly in cancer. Benzamide derivatives have been developed to target kinases like BCR-ABL, where they can occupy the ATP-binding pocket and stabilize the inactive (DFG-out) conformation of the kinase, preventing downstream signaling.[9]
-
Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for various conditions. Benzamide-sulfonamide hybrids have shown potent inhibition of CA isoenzymes.[10][11]
The decision to pursue a target should be rooted in a deep understanding of the disease pathology and the enzyme's role within that pathway. The inherent versatility of the benzamide scaffold provides medicinal chemists with a high degree of confidence that a potent and selective inhibitor can be developed once a target is validated.
Logical Framework for Benzamide-Based Drug Discovery
The following diagram illustrates the overarching, iterative workflow for developing a novel benzamide enzyme inhibitor, from initial concept to a characterized lead compound.
Caption: Decision workflow for HTS hit prioritization.
Chapter 3: The Medicinal Chemistry Core: Structure-Activity Relationship (SAR) and Kinetic Analysis
Once prioritized hits are identified, the hit-to-lead phase begins. This iterative cycle of chemical synthesis and biological testing aims to improve potency, selectivity, and drug-like properties. A systematic Structure-Activity Relationship (SAR) study is the cornerstone of this process. [12][13] Causality in SAR: The goal is to understand how specific chemical modifications to the benzamide scaffold influence its interaction with the target enzyme. For example, in developing bis-benzamide inhibitors of the androgen receptor, studies revealed that a nitro group at the N-terminus was essential for activity, while various alkyl groups on the side chains could be modified to fine-tune potency. [12][13]Eliminating or replacing this critical nitro group led to a significant loss of inhibitory activity. [12]
Table 1: Illustrative SAR Data for a Fictional Benzamide Kinase Inhibitor Series
| Compound ID | R1 Group (para-position) | R2 Group (meta-position) | Linker | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| Lead-01 | -H | -H | -NH- | 250 | 15.2 |
| Opt-02 | -Cl | -H | -NH- | 85 | 5.1 |
| Opt-03 | -CF₃ | -H | -NH- | 12 | 0.8 |
| Opt-04 | -OCH₃ | -H | -NH- | 310 | >20 |
| Opt-05 | -CF₃ | -F | -NH- | 15 | 1.1 |
| Opt-06 | -CF₃ | -H | -O- | 180 | 9.8 |
| Opt-07 | -CF₃ | -H | -CH₂- | 450 | >20 |
Interpretation: The data clearly shows that an electron-withdrawing group like -CF₃ at the R1 position dramatically improves both biochemical and cellular potency (Lead-01 vs. Opt-03). Replacing the amide linker (-NH-) with an ether (-O-) or methylene (-CH₂-) is detrimental, highlighting the importance of the hydrogen bonding capabilities of the linker for target engagement.
Understanding the "How": Enzyme Kinetics
An IC₅₀ value tells you how much of a compound is needed to inhibit an enzyme, but it doesn't tell you how it inhibits. Understanding the mechanism of inhibition (MoI) is critical for rational drug design. [14][15]For benzamide inhibitors that mimic a natural substrate (like NAD+ for PARP), the expected mechanism is competitive inhibition.
Causality of Kinetic Studies: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can generate graphical plots (e.g., Lineweaver-Burk) to diagnose the inhibition type. [15]A competitive inhibitor will increase the apparent Km (Michaelis constant) of the enzyme for its substrate without affecting the Vmax (maximum reaction velocity). [14]This confirms that the inhibitor and substrate are competing for the same active site, validating the intended design strategy.
Protocol 2: Determining Inhibitor Ki and Mechanism of Inhibition
This protocol uses a continuous spectrophotometric or fluorometric enzyme assay.
I. Preliminary Steps:
-
Determine Substrate Km: Before inhibitor analysis, perform a substrate titration (e.g., from 0.1x to 10x the expected Km) to accurately determine the Km value for the substrate under the chosen assay conditions.
-
Select Inhibitor Concentrations: Choose a range of inhibitor concentrations that bracket the previously determined IC₅₀ value (e.g., 0x, 0.5x, 1x, 2x, 5x IC₅₀).
II. Experimental Setup (96-well plate):
-
Create a matrix in the plate. Each row will represent a fixed inhibitor concentration, and each column will represent a varying substrate concentration.
-
Dispense Inhibitor: Add assay buffer and the fixed concentrations of the inhibitor to the appropriate rows.
-
Initiate Reaction: Add the enzyme to all wells, pre-incubate for 10 minutes, and then initiate the reaction by adding the varying concentrations of the substrate.
-
Data Acquisition: Immediately place the plate in a kinetic plate reader and measure the product formation (e.g., absorbance or fluorescence) over time.
III. Data Analysis:
-
Calculate Initial Velocities (v₀): For each well, determine the initial reaction rate from the linear portion of the progress curve.
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus substrate concentration [S].
-
Generate Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged). [15] * Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Calculate Ki: The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plot for a competitive inhibitor using the Cheng-Prusoff equation or specialized software. A lower Ki value indicates a more potent inhibitor.
Chapter 4: Validating Efficacy in a Cellular Context
A potent biochemical inhibitor is only a true lead compound if it can effectively engage its target and exert a biological effect within a living cell. [16]Cellular assays are therefore a critical validation gate. [17] Causality of Cellular Assays: Many potent biochemical inhibitors fail in cells due to poor membrane permeability, rapid efflux, or metabolic instability. [16]Therefore, it is essential to measure a compound's effect in a physiologically relevant system. The antiproliferative MTT assay is a workhorse method to determine if an inhibitor targeting a cancer-related enzyme can halt the growth of cancer cells. [3][12]
Protocol 3: Cell-Based Antiproliferation MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. [12] I. Cell Preparation:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells for an HDAC inhibitor) under standard conditions (37°C, 5% CO₂). [3]2. Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach. Trustworthiness: Allowing cells to attach and resume normal growth ensures the observed effects are due to the compound and not seeding artifacts.
II. Compound Treatment:
-
Prepare serial dilutions of the benzamide inhibitor and a positive control (e.g., a known clinical inhibitor) in the complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only) wells.
-
Incubate the plate for 72 hours. Rationale: A 72-hour incubation period is typically sufficient to observe the effects of an antiproliferative agent.
III. Assay Readout:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Mechanism: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12]2. Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis:
-
Subtract the background absorbance from the "no cell" wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ (or GI₅₀) value.
Conclusion
The benzamide scaffold is, and will continue to be, a profoundly impactful motif in the discovery of novel enzyme inhibitors. [1]Its synthetic tractability and proven ability to form key interactions with diverse enzyme active sites ensure its place in the medicinal chemist's toolbox. This guide has provided a framework for the discovery process, emphasizing the causal logic behind experimental choices—from the selection of HTS technology to the kinetic and cellular characterization of lead compounds. By integrating robust biochemical assays, detailed kinetic analysis, and physiologically relevant cellular models, researchers can efficiently navigate the path from a simple benzamide hit to a promising preclinical candidate.
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- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reactionbiology.com [reactionbiology.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Purification of 4-Ethoxy-3-(trifluoromethyl)benzamide
For: Researchers, scientists, and drug development professionals.
Introduction
4-Ethoxy-3-(trifluoromethyl)benzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Achieving high purity of this compound is critical for accurate biological evaluation, process development, and meeting regulatory standards. This document provides a detailed guide to the primary methods for purifying this compound: recrystallization and flash column chromatography. The protocols are designed to be robust and adaptable, with an emphasis on the scientific principles governing each step to empower researchers to optimize the purification for their specific needs.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Significance for Purification |
| IUPAC Name | This compound | - |
| CAS Number | 1206593-26-1 | For substance identification. |
| Molecular Formula | C10H10F3NO2 | - |
| Appearance | Expected to be a white to off-white solid. | Solid state allows for recrystallization. |
| Polarity | Moderately polar due to the amide and ethoxy groups. The trifluoromethyl group adds lipophilicity. | Influences solubility in various solvents and retention in chromatography. |
| Solubility | Soluble in polar organic solvents like acetone, acetonitrile, and alcohols. Sparingly soluble in non-polar solvents like hexanes. | Critical for selecting recrystallization solvents and chromatography mobile phases. |
Potential Impurities:
The synthesis of this compound can result in several types of impurities, including:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules.
-
By-products: Resulting from side reactions, such as hydrolysis of the amide to the corresponding carboxylic acid, or reactions involving the trifluoromethyl group.[1]
-
Reagents and catalysts: Residual chemicals from the synthetic process.
Method Selection: A Logic-Driven Approach
The choice between recrystallization and chromatography depends on the impurity profile, the required purity level, and the scale of the purification.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[2] For aromatic amides, polar solvents are often a good starting point.[2]
Rationale for Solvent Selection
An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals.
Table 2: Solvent Screening for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Acetonitrile | 82 | Polar aprotic | Often provides excellent crystal formation for amides.[2] |
| Ethanol | 78 | Polar protic | Good dissolving power when hot, may require a co-solvent for precipitation. |
| Isopropanol | 82 | Polar protic | Similar to ethanol but less polar, potentially better for crystal formation. |
| Ethyl Acetate | 77 | Moderately polar | Good for dissolving the compound, may require hexanes as an anti-solvent. |
| Toluene | 111 | Non-polar | Can be effective if impurities are significantly more polar. |
| Water | 100 | Very polar | Unlikely to be a good single solvent due to the aromatic and trifluoromethyl groups. |
Step-by-Step Protocol
-
Solvent Selection:
-
Place a small amount of the crude material (10-20 mg) into several test tubes.
-
Add a few drops of a candidate solvent to each tube and observe solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Troubleshooting
-
No crystals form: The solution may be too dilute, or the compound may have oiled out. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If an oil forms, redissolve it in more hot solvent and allow it to cool more slowly.
-
Low recovery: Too much solvent may have been used, or the compound may be significantly soluble in the cold solvent. Consider using a binary solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is not).
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3][4] It is particularly useful for separating compounds with similar polarities.
Rationale for Mobile Phase Selection
The choice of mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2]
Table 3: Mobile Phase Systems for Flash Chromatography
| System | Ratio (v/v) | Rationale & Expected Outcome |
| Hexanes/Ethyl Acetate | 9:1 to 1:1 | A standard system offering a wide polarity range. Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | 99:1 to 9:1 | A more polar system for compounds that do not move in Hexanes/EtOAc. Use with caution due to the toxicity of dichloromethane. |
Step-by-Step Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various mobile phase systems to find the one that gives the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Dry loading is preferred for better resolution.
-
-
Elution:
-
Place the column over a rack of collection tubes.
-
Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Caption: Workflow for flash column chromatography.
Purity Assessment
After purification, it is essential to confirm the purity of this compound. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight and purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects proton-containing impurities.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved through recrystallization or flash column chromatography. The choice of method depends on the specific circumstances of the impurity profile and desired scale. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-purity material essential for their research and development activities.
References
-
PubChem. N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
National Institutes of Health. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]
-
ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
Sources
Application Note: Structural Elucidation of 4-Ethoxy-3-(trifluoromethyl)benzamide using Multinuclear NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-Ethoxy-3-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical synthesis, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the rationale behind chemical shift assignments and the interpretation of spin-spin coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular structure verification and purity assessment.
Introduction
This compound (CAS No. 1206593-26-1) is a substituted benzamide derivative incorporating both an ethoxy and a trifluoromethyl group on the aromatic ring.[1] The precise arrangement of these substituents is critical for its intended biological activity and downstream applications in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool for the unambiguous determination of its chemical structure. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information, not only confirming the core structure but also detailing the electronic environment of each atom within the molecule.
This document outlines the standardized protocols for sample preparation and data acquisition, followed by a thorough, field-proven interpretation of the resulting NMR data.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise spectral analysis, the following numbering scheme will be used for this compound.
Caption: Figure 1: Structure of this compound
Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzamide derivatives. For this analysis, CDCl₃ is used.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the reference chemical shift to 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is typically used, or the signal can be referenced to a known internal standard if available.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s | 1-2 s |
| Pulse Angle | 30-45° | 30-45° | 30-45° |
| Number of Scans | 8-16 | 1024-4096 | 16-64 |
| Spectral Width | 0-12 ppm | 0-200 ppm | -50 to -80 ppm |
Spectral Analysis and Interpretation
The following sections detail the predicted and rationalized NMR spectra for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy group protons, and the amide protons.
Caption: Figure 2: Predicted ¹H NMR signals workflow.
-
Ethoxy Group (-OCH₂CH₃):
-
The methyl protons (H-10) are expected to appear as a triplet around 1.4 ppm due to coupling with the adjacent methylene protons.
-
The methylene protons (H-9) will be deshielded by the adjacent oxygen atom and are predicted to resonate as a quartet around 4.1 ppm.[2] The quartet arises from coupling to the three methyl protons.
-
-
Amide Group (-CONH₂):
-
The two amide protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and possible chemical exchange. The chemical shift can vary significantly depending on concentration and solvent, but is expected in the range of 6.0-7.0 ppm in CDCl₃.
-
-
Aromatic Protons (Ar-H):
-
H-5: This proton is ortho to the electron-donating ethoxy group and will be the most shielded aromatic proton, appearing as a doublet around 7.0 ppm. The splitting is due to coupling with H-6.
-
H-6: This proton is meta to the ethoxy group and ortho to the electron-withdrawing benzamide group. It is expected to appear as a doublet of doublets around 8.0 ppm, with a larger coupling constant from the ortho H-5 and a smaller meta coupling from H-2.
-
H-2: This proton is ortho to the benzamide group and meta to the trifluoromethyl group. It will be the most deshielded aromatic proton, resonating around 8.1 ppm as a doublet due to meta coupling with H-6. A small coupling to the fluorine atoms of the CF₃ group (⁴JHF) may also be observed, potentially broadening the signal or causing a fine splitting.
-
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-10 (-CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3H |
| H-9 (-OCH₂) | ~4.1 | Quartet (q) | ~7.0 | 2H |
| -NH₂ | ~6.0-7.0 | Broad Singlet (br s) | - | 2H |
| H-5 | ~7.0 | Doublet (d) | ~8.5 | 1H |
| H-6 | ~8.0 | Doublet of Doublets (dd) | J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.0 | 1H |
| H-2 | ~8.1 | Doublet (d) | ~2.0 | 1H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the carbons it is attached to and adjacent to, due to C-F coupling.
-
Ethoxy Group Carbons:
-
C-10 (-CH₃) is expected around 15 ppm.
-
C-9 (-OCH₂) will be deshielded by the oxygen and appear around 65 ppm.
-
-
Aromatic Carbons:
-
The aromatic carbons will resonate in the 110-160 ppm range.
-
C-4: Attached to the electron-donating ethoxy group, this carbon will be shielded and is expected around 158 ppm.
-
C-3: This carbon is directly attached to the electron-withdrawing CF₃ group. Its signal will be a quartet due to one-bond C-F coupling (¹JCF), which is typically large (around 270 Hz).[3] The chemical shift will be influenced by both the ethoxy and trifluoromethyl groups.
-
C-1, C-2, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. C-2 and C-5 may show smaller quartet splittings due to two-bond (²JCF) and three-bond (³JCF) C-F coupling, respectively.[4]
-
-
Carbonyl and Trifluoromethyl Carbons:
-
C-7 (-C=O): The benzamide carbonyl carbon will appear downfield, typically around 168 ppm.
-
C-8 (-CF₃): The trifluoromethyl carbon will appear as a quartet due to ¹JCF coupling and will be in the region of 120-130 ppm.[3]
-
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-10 (-CH₃) | ~15 | Singlet | - |
| C-9 (-OCH₂) | ~65 | Singlet | - |
| C-5 | ~112 | Singlet | - |
| C-8 (-CF₃) | ~123 | Quartet (q) | ¹JCF ≈ 272 |
| C-3 | ~125 | Quartet (q) | ²JCF ≈ 33 |
| C-2 | ~128 | Quartet (q) | ³JCF ≈ 5 |
| C-6 | ~130 | Singlet | - |
| C-1 | ~133 | Singlet | - |
| C-4 | ~158 | Singlet | - |
| C-7 (-C=O) | ~168 | Singlet | - |
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group.
-
A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
The chemical shift is sensitive to the electronic environment. For a CF₃ group on an aromatic ring, the shift is typically in the range of -60 to -65 ppm relative to CFCl₃.[3]
-
The signal will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to cause significant coupling, although very small long-range couplings (⁴JFH) to aromatic protons might be observable with high resolution. The conjugation with the aromatic system is known to influence the chemical shift sensitivity.[5]
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -63 | Singlet |
Conclusion
Multinuclear NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. Through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and electronic environment of the molecule can be fully characterized. The predicted chemical shifts and coupling patterns outlined in this note serve as a reliable reference for scientists engaged in the synthesis and quality control of this and structurally related compounds. The application of 2D NMR techniques such as COSY, HSQC, and HMBC can further corroborate these assignments for complete structural verification.
References
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Kitevski, J. L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 68(3), 185-195. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Retrieved from a generic repository of supporting information for a relevant chemical synthesis paper. The data for similar compounds is used as a proxy.
Sources
- 1. This compound [synhet.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Fragmentation Pathways of 4-Ethoxy-3-(trifluoromethyl)benzamide using Mass Spectrometry
Introduction
4-Ethoxy-3-(trifluoromethyl)benzamide is a small molecule of interest in medicinal chemistry and drug discovery, incorporating three key functional groups: an ethoxy group, a trifluoromethyl group, and a primary benzamide. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification, structural characterization, and metabolic studies. This application note provides a detailed guide to the predicted fragmentation pathways of this compound, primarily under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID). The interplay of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group on the aromatic ring significantly influences the fragmentation landscape, leading to a series of characteristic product ions.
This document will delve into the theoretical underpinnings of the fragmentation mechanisms, provide a detailed experimental protocol for acquiring tandem mass spectra, and present a systematic analysis of the expected fragmentation patterns with illustrative diagrams. The insights provided herein are grounded in established principles of mass spectrometry and the known fragmentation behaviors of related chemical moieties.[1][2][3]
Experimental Design and Protocols
The following protocols are designed to achieve robust and reproducible fragmentation data for this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of methanol and deionized water. This solution is suitable for direct infusion or LC-MS analysis.
Liquid Chromatography Parameters (for LC-MS/MS)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive Ion Mode ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 50-300
-
MS/MS Experiments: Product ion scans of the protonated molecule [M+H]⁺. Collision energy should be ramped (e.g., 10-40 eV) to observe the full spectrum of fragment ions.
Predicted Fragmentation Pathways
The molecular weight of this compound is 233.19 g/mol . In positive ion ESI, the molecule is expected to readily protonate, likely on the carbonyl oxygen or the amide nitrogen, to form the precursor ion [M+H]⁺ at m/z 234.19. The subsequent fragmentation of this ion via CID will be dictated by the relative stabilities of the resulting ions and neutral losses, influenced by the electronic effects of the substituents.
Key Fragmentation Reactions
The primary fragmentation pathways are expected to involve cleavages around the amide functionality and modifications of the ethoxy group. The strong electron-withdrawing nature of the trifluoromethyl group will influence the charge distribution on the aromatic ring and the stability of potential fragment ions.[1][4]
Table 1: Predicted Major Fragment Ions of Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |
| 234.19 | 217.17 | NH₃ (17.02) | 4-Ethoxy-3-(trifluoromethyl)benzoyl cation |
| 234.19 | 206.16 | C₂H₄ (28.03) | 4-Hydroxy-3-(trifluoromethyl)benzamide cation |
| 217.17 | 189.14 | CO (28.03) | 4-Ethoxy-3-(trifluoromethyl)phenyl cation |
| 206.16 | 189.14 | NH₃ (17.02) | 4-Hydroxy-3-(trifluoromethyl)benzoyl cation |
| 189.14 | 161.11 | C₂H₄ (28.03) | 4-Hydroxy-3-(trifluoromethyl)phenyl cation |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation cascade can be visualized as follows:
Caption: Predicted fragmentation cascade of protonated this compound.
Mechanistic Explanations
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the loss of ammonia, leading to the formation of a stable acylium ion. For this compound, this would result in the formation of the 4-ethoxy-3-(trifluoromethyl)benzoyl cation at m/z 217.17. This is often a prominent peak in the MS/MS spectrum of benzamides.[2]
-
Loss of Ethene (C₂H₄): The ethoxy group can undergo a characteristic fragmentation via a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule. This would produce a fragment ion at m/z 206.16, corresponding to the protonated 4-hydroxy-3-(trifluoromethyl)benzamide.
-
Secondary Fragmentations:
-
The acylium ion at m/z 217.17 can further lose carbon monoxide (CO) to form the 4-ethoxy-3-(trifluoromethyl)phenyl cation at m/z 189.14.
-
The fragment at m/z 206.16 can lose ammonia to also form an ion at m/z 189.14, in this case, the 4-hydroxy-3-(trifluoromethyl)benzoyl cation.
-
The phenyl cation at m/z 189.14 (from the ethoxy-containing precursor) can subsequently lose ethene to form the 4-hydroxy-3-(trifluoromethyl)phenyl cation at m/z 161.11.
-
The presence of the electron-withdrawing trifluoromethyl group is expected to destabilize adjacent positive charges, potentially influencing the relative abundance of these fragment ions. Conversely, the electron-donating ethoxy group can stabilize positive charges on the aromatic ring through resonance. This electronic tug-of-war will ultimately determine the most favorable fragmentation routes.
Workflow for Structural Confirmation
The following workflow outlines the steps for confirming the structure of this compound using the predicted fragmentation data.
Caption: Workflow for structural confirmation using MS/MS data.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to yield a rich spectrum of product ions, providing a unique fingerprint for its identification. The primary fragmentation pathways involve the loss of ammonia and ethene from the protonated molecule, followed by secondary losses of carbon monoxide, ammonia, and ethene. By following the detailed protocols and utilizing the predicted fragmentation patterns outlined in this application note, researchers can confidently identify and characterize this molecule in various experimental settings. This systematic approach, combining predictive analysis with experimental verification, is a cornerstone of modern analytical chemistry and drug development.
References
-
Zhu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1184–1192. [Link]
-
Holčapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization–mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(4), 543-577. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
NIST Chemistry WebBook. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 112-143. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wikipedia. (2023). Collision-induced dissociation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 761-767. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 112-143. [Link]
-
Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]
-
Quora. (2023). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons?. Retrieved from [Link]
-
PubChem. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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developing an in vitro assay for 4-Ethoxy-3-(trifluoromethyl)benzamide
Application Note & Protocol
Topic: Development of a Quantitative In Vitro Assay for 4-Ethoxy-3-(trifluoromethyl)benzamide, a Novel Tyrosinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Targeted In Vitro Assay
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and anti-inflammatory properties[1]. This application note addresses the characterization of a novel benzamide derivative, This compound . Following initial high-throughput screening which suggested potential bioactivity, a targeted, robust in vitro assay is required to elucidate its specific mechanism and potency.
Based on preliminary data and the known activities of similar chemical structures, we hypothesize that this compound acts as an inhibitor of Tyrosinase . Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis. Its overactivity is linked to hyperpigmentation disorders, and it is also a target in the food industry to prevent enzymatic browning. As such, potent and selective tyrosinase inhibitors are of significant interest. One study has previously demonstrated that certain benzamide derivatives can exhibit potent tyrosinase inhibitory activity[2].
This document provides a comprehensive, step-by-step guide for developing and validating a quantitative in vitro enzyme inhibition assay to determine the potency (IC₅₀) of this compound against mushroom tyrosinase, a widely used model for human tyrosinase.
Assay Principle: Spectrophotometric Measurement of Tyrosinase Activity
The selected assay quantitatively measures the enzymatic activity of tyrosinase by monitoring the oxidation of its substrate, L-3,4-dihydroxyphenylalanine (L-DOPA). Tyrosinase catalyzes the conversion of L-DOPA to dopaquinone, which is unstable and undergoes a series of non-enzymatic reactions to form dopachrome. Dopachrome is a colored product that strongly absorbs light at a wavelength of 475 nm.
The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By measuring the absorbance at 475 nm over time, we can determine the extent of inhibition and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Purpose |
| This compound | SynHet | Test Compound |
| Mushroom Tyrosinase (≥1000 units/mg) | Sigma-Aldrich | Enzyme source |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | MilliporeSigma | Enzyme substrate |
| Kojic Acid | Sigma-Aldrich | Positive control inhibitor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | Solvent for compounds |
| Sodium Phosphate Buffer (0.1 M, pH 6.8) | In-house prep | Assay buffer to maintain stable pH |
| 96-well, clear, flat-bottom microplates | Corning | Assay vessel |
| Multichannel Pipettes & Tips | Gilson / Rainin | Liquid handling |
| Microplate Spectrophotometer | Molecular Devices | Absorbance reading |
Experimental Workflow and Protocols
The overall experimental process is designed for clarity, reproducibility, and eventual adaptation to higher throughput formats.
Caption: High-level workflow for the tyrosinase inhibition assay.
Preparation of Reagents
-
Assay Buffer: Prepare a 0.1 M Sodium Phosphate buffer and adjust the pH to 6.8. This pH is optimal for mushroom tyrosinase activity and stability.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Positive Control Stock (1 mM): Dissolve Kojic Acid in 100% DMSO to create a 1 mM stock solution.
-
Enzyme Working Solution (1000 U/mL): Prepare a solution of mushroom tyrosinase in cold Assay Buffer. Keep this solution on ice at all times.
-
Substrate Solution (20 mM): Prepare the L-DOPA solution in Assay Buffer immediately before use, as it is prone to auto-oxidation. Protect from light.
Step-by-Step Assay Protocol
This protocol is for a final assay volume of 200 µL per well in a 96-well plate.
-
Compound Plating:
-
Add 198 µL of Assay Buffer containing 1% DMSO to column 1 of the microplate (this will be the 100% activity control).
-
Add 100 µL of Assay Buffer containing 1% DMSO to all other wells that will be used for serial dilutions.
-
Add 2 µL of the 10 mM test compound stock solution to the wells in column 2.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 2 to column 3, mixing, then transferring 100 µL from column 3 to column 4, and so on. Discard 100 µL from the final column. This creates a dose-response curve.
-
Repeat this process for the positive control (Kojic Acid) in separate rows.
-
Include wells with only buffer and DMSO as a background control (no enzyme).
-
-
Enzyme Addition:
-
Add 20 µL of the 1000 U/mL tyrosinase working solution to all wells except the background control wells. The final enzyme concentration will be 100 U/mL.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate for 10 minutes at 25°C. This allows the test compound to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the 20 mM L-DOPA substrate solution to all wells. The final L-DOPA concentration will be 2 mM.
-
Immediately place the plate into a microplate spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 475 nm in kinetic mode, taking a reading every minute for 15 minutes.
-
Data Analysis and Validation
Proper data analysis and assay validation are critical to ensure the results are trustworthy and reproducible.
Data Processing and IC₅₀ Calculation
The kinetic data (absorbance vs. time) is first converted into reaction rates (V₀), which correspond to the slope of the linear portion of the curve (milli-OD/min).
-
Calculate Reaction Rates: For each well, determine the slope of the absorbance curve in its initial linear phase.
-
Normalize Data: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ sample - V₀ background) / (V₀ vehicle - V₀ background))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.
-
Calculate IC₅₀: Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3]
Caption: Data analysis pipeline from raw kinetic reads to IC₅₀ determination.
Assay Validation: Ensuring Robustness
Before screening compounds, the assay itself must be validated to ensure it is reliable. The Z'-factor is a statistical measure of assay quality.
-
Z'-Factor Calculation: This parameter assesses the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
-
Run a full plate with half the wells dedicated to the vehicle control (0% inhibition) and the other half to a saturating concentration of the positive control, Kojic Acid (100% inhibition).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the controls)
-
| Validation Parameter | Formula | Acceptance Criteria | Hypothetical Result |
| Signal to Background | Mean(V₀ vehicle) / Mean(V₀ background) | > 10 | 25.4 |
| Z'-Factor | 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg| | > 0.5 | 0.78 |
| %CV (Intra-plate) | (Std Dev / Mean) * 100 for controls | < 15% | 6.2% |
The hypothetical results in the table indicate a robust and reliable assay suitable for characterizing inhibitors.
Conclusion
This application note details a validated, spectrophotometric-based in vitro assay for characterizing the inhibitory activity of this compound against tyrosinase. The protocol is designed to be robust, reproducible, and provides a clear pathway for determining compound potency (IC₅₀). This foundational assay is an essential step in the drug discovery process, enabling further investigation into the compound's mechanism of action and structure-activity relationship (SAR).[4] The principles outlined here can be adapted for other enzyme-inhibitor systems.
References
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Bentham Science. (2022, April 6). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Retrieved from [Link]
-
eLife. (2021, January 25). Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved from [Link]
-
Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Ethoxy-3-(trifluoromethyl)benzamide
Introduction: Unlocking the Therapeutic Potential of a Novel Benzamide Scaffold
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. These activities range from fungicidal and insecticidal properties to potent and specific modulation of human enzymes and receptors.[1] The subject of this guide, 4-Ethoxy-3-(trifluoromethyl)benzamide, is a synthetic compound available as a pharmaceutical intermediate, suggesting its potential utility in drug discovery programs.[2] While the specific biological targets of this molecule are not yet fully elucidated, its structural features—a trifluoromethyl group known to enhance metabolic stability and binding affinity, and an ethoxy substituent—warrant a comprehensive screening approach to uncover its therapeutic potential.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns. We will explore the rationale for screening this compound against two major classes of drug targets: enzymes and G-protein coupled receptors (GPCRs). The protocols herein are designed to be robust, scalable, and provide a clear, self-validating framework for identifying and characterizing the bioactivity of this promising molecule.
Section 1: Compound Handling and Preparation for High-Throughput Screening
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible screening data. The following steps outline the best practices for preparing this compound for an HTS campaign.
Compound Quality Control and Solubility Assessment
Prior to initiating a large-scale screen, it is imperative to assess the purity and solubility of the compound stock.
-
Purity Assessment: The purity of this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS.
-
Solubility Determination: The solubility of the compound should be determined in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries. A standard protocol involves preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and visually inspecting for precipitation. Further quantitative solubility assessment can be performed using methods like nephelometry.
Preparation of Compound Stock and Assay-Ready Plates
For HTS, compounds are typically dispensed into microtiter plates.[3] The following protocol describes the preparation of assay-ready plates.
Protocol 1: Preparation of Assay-Ready Compound Plates
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations for dose-response testing. A common dilution series for a primary screen might be 1:3 or 1:5.
-
Dispense the compound solutions into 384- or 1536-well microtiter plates using an automated liquid handler to ensure accuracy and minimize volume variations.
-
Include appropriate controls:
-
Negative controls: Wells containing only DMSO (vehicle).
-
Positive controls: Wells containing a known inhibitor or activator for the specific assay.
-
-
Seal and store the plates at -20°C or -80°C until use.
Section 2: High-Throughput Screening Against Enzymatic Targets
Enzymes are a major class of drug targets, and identifying novel inhibitors is a key focus of many drug discovery programs.[4][5] The benzamide scaffold is present in several known enzyme inhibitors. This section provides a framework for screening this compound against a generic enzymatic target.
Assay Principle and Development
A robust HTS assay for an enzyme inhibitor should be sensitive, reproducible, and compatible with automation.[6] Fluorescence-based assays are a common choice due to their high sensitivity and signal-to-noise ratio.[5]
Example Assay: A fluorescence-based assay for a hypothetical protease. The assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a decrease in fluorescence.
Experimental Workflow for an Enzymatic HTS Campaign
The following diagram illustrates the typical workflow for an enzyme-based HTS campaign.
Caption: Workflow for an enzyme inhibition HTS campaign.
Detailed Protocol for a Primary Enzyme Inhibition Screen
Protocol 2: Primary Screen for Protease Inhibition
-
Thaw assay-ready compound plates and reagent stocks.
-
Dispense 50 nL of compound solution (or DMSO for controls) into a 384-well, low-volume, black assay plate using an acoustic liquid handler.
-
Add 5 µL of protease solution (e.g., 2X final concentration in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add 5 µL of fluorogenic substrate solution (e.g., 2X final concentration in assay buffer) to all wells to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 485/520 nm).
Data Analysis and Hit Identification
The quality of an HTS assay is often assessed using the Z'-factor, which provides a measure of the separation between the positive and negative controls.[3] A Z'-factor between 0.5 and 1.0 is considered excellent.
Hit Selection: Compounds that exhibit a statistically significant reduction in signal compared to the negative controls are selected as "hits". A common cutoff is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Table 1: Example Data from a Primary Enzyme Inhibition Screen
| Compound ID | Concentration (µM) | % Inhibition | Hit? |
| Cmpd-001 | 10 | 5% | No |
| This compound | 10 | 65% | Yes |
| Cmpd-003 | 10 | -2% | No |
| Positive Control | 1 | 98% | N/A |
Section 3: High-Throughput Screening Against GPCR Targets
GPCRs are a large family of cell surface receptors that are major targets for drug discovery.[7] Identifying modulators of GPCR activity is a key objective in many therapeutic areas.
Assay Principle and Development
A common method for screening GPCR modulators is to measure changes in intracellular second messengers, such as calcium (Ca²⁺) or cyclic AMP (cAMP).[7]
Example Assay: A cell-based, no-wash Ca²⁺ flux assay for an orphan GPCR. Cells expressing the GPCR are loaded with a Ca²⁺-sensitive fluorescent dye. Activation of the GPCR leads to an increase in intracellular Ca²⁺, which is detected as an increase in fluorescence.
Experimental Workflow for a GPCR HTS Campaign
The following diagram illustrates the workflow for a cell-based GPCR HTS campaign.
Caption: Workflow for a cell-based GPCR HTS campaign.
Detailed Protocol for a Primary GPCR Screen
Protocol 3: Primary Screen for GPCR Activation (Ca²⁺ Flux)
-
Plate cells expressing the target GPCR in 384-well, black-walled, clear-bottom plates and culture overnight.
-
Load cells with a Ca²⁺-sensitive dye according to the manufacturer's instructions.
-
Thaw assay-ready compound plates.
-
Place the cell plate and compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add compound solution (or controls) to the cell plate and continuously read the fluorescence for 2-3 minutes to detect a Ca²⁺ response.
Data Analysis and Hit Identification
Data from Ca²⁺ flux assays are typically analyzed by measuring the maximum fluorescence signal change in response to compound addition.
Hit Selection: Compounds that induce a significant increase in fluorescence compared to the vehicle control are considered agonists. To identify antagonists, a dual-addition protocol is used where the test compound is added prior to a known agonist.
Section 4: Hit Confirmation and Follow-up Studies
Once primary hits are identified, a series of follow-up experiments are necessary to confirm their activity and eliminate false positives.[8]
Hit Confirmation
-
Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Generate full dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the active compounds.
Orthogonal and Secondary Assays
To further validate the activity of this compound, it is crucial to test it in an orthogonal assay that utilizes a different detection technology or biological principle. For example, if the primary enzyme assay was fluorescence-based, a secondary assay could be based on mass spectrometry.[9]
Selectivity Profiling
To assess the specificity of the compound, it should be tested against a panel of related targets. For example, if it is an inhibitor of a specific protease, it should be tested against other proteases to determine its selectivity profile.
Section 5: Conclusion and Future Directions
This application note provides a comprehensive guide for the high-throughput screening of this compound against two major classes of drug targets. The provided protocols and workflows are designed to be adaptable to a wide range of specific assays and screening platforms. The successful identification of a biological activity for this compound will open up new avenues for lead optimization and the development of novel therapeutics. The modular nature of the benzamide scaffold allows for rapid synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
References
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
- Yang, S., Tian, X., Ma, T., Dai, L., Ren, C., Mei, J., Liu, X., & Tan, C. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3468.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Bertekap, R. L., Jr, Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240.
- Macarron, R., & Hertzberg, R. P. (2011). High-throughput screening for the discovery of enzyme inhibitors. Methods in Molecular Biology, 716, 1-27.
- National Center for Biotechnology Information. (2012).
- Manni, E., Gesi, M., Pinucci, A., Lomonaco, T., Ippolito, C., & Bellusci, L. (2019). 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity.
- Dittrich, P. S., & Manz, A. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 5(6), 684-688.
- Yang, S., Tian, X. Y., Ma, T. Y., Dai, L., Ren, C. L., Mei, J. C., Liu, X. H., & Tan, C. X. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3468.
- Laggner, C. (2010). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ASSAY and Drug Development Technologies, 8(4), 453-462.
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
High-Throughput Screening Center. (n.d.). Introduction. Retrieved from [Link]
- Liu, Q., Zhu, R., Gao, S., Ma, S., Tang, H., Yang, J., Diao, Y., Wang, H., & Zhu, H. (2017). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 22(7), 1145.
- Wang, T., Li, Z., & Wang, J. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3223-3228.
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
- Aherne, W., & McDonald, E. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(15), 8047-8075.
-
Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]
- Liu, Q., Zhu, R., Gao, S., Ma, S., Tang, H., Yang, J., Diao, Y., Wang, H., & Zhu, H. (2017). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides. Molecules, 22(7), 1145.
- Speckmeier, E., Baerenz, F., & Gmaschitz, G. (2022). A high-throughput screening assay for mutant isocitrate dehydrogenase 1 using acoustic droplet ejection mass spectrometry. SLAS Discovery, 27(5), 239-247.
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Nuvisan. (n.d.). HTS assay development. Retrieved from [Link]
- Uesugi, M. (2016).
- Taos, J. H. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Gedeck, P., & Jilek, R. (2003). Comprehensive analysis of high-throughput screening data. Current Opinion in Drug Discovery & Development, 6(3), 369-378.
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Application Note & Protocol: Robust Amide Bond Formation with Trifluoromethylated Anilines
Introduction: Navigating the Challenges of Electron-Deficient Anilines
The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated anilines, in particular, are crucial building blocks for a wide array of pharmaceuticals and agrochemicals. However, the very electronic properties that make the CF₃ group so desirable also render the parent aniline a challenging substrate for one of the most fundamental transformations in organic synthesis: amide bond formation.
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the aniline nitrogen, making it a poor reaction partner for activated carboxylic acids. This inherent low reactivity often leads to sluggish reactions, low yields, and the need for harsh conditions that can compromise the integrity of complex molecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will delve into the mechanistic underpinnings of various coupling strategies and provide detailed, field-proven protocols for the efficient synthesis of amides from trifluoromethylated anilines.
Mechanistic Considerations: Overcoming Electronic Deactivation
The core challenge in the acylation of trifluoromethylated anilines lies in overcoming the reduced electron density on the nitrogen atom. A successful coupling strategy must therefore focus on enhancing the electrophilicity of the carboxylic acid component. This is typically achieved through the use of coupling reagents that convert the carboxylic acid into a highly reactive intermediate.
Sources
Application Note: A Robust HPLC Method for the Separation and Quantification of 4-Alkoxy-3-(Trifluoromethyl)benzamide Isomers
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation and quantification of a series of 4-alkoxy-3-(trifluoromethyl)benzamide compounds. These compounds, often encountered in drug discovery and development pipelines, present unique analytical challenges due to their structural similarities, hydrophobicity, and the presence of a trifluoromethyl group. The developed reversed-phase HPLC (RP-HPLC) method provides excellent resolution and peak shape for positional isomers, demonstrating suitability for purity assessments, stability studies, and quality control applications. The narrative explains the causal logic behind experimental choices, from stationary phase selection to mobile phase optimization, and is grounded in established chromatographic principles and regulatory expectations.
Introduction: The Analytical Challenge
The 4-alkoxy-3-(trifluoromethyl)benzamide scaffold is a key pharmacophore in modern medicinal chemistry. However, the synthesis of these molecules can often lead to the formation of closely related impurities, including positional isomers, which may have different pharmacological or toxicological profiles. The inherent hydrophobicity of the alkoxy chains and the electron-withdrawing nature of the trifluoromethyl group necessitate a highly selective and robust analytical method to ensure accurate quantification and purity assessment.
Key challenges in the separation of this series include:
-
High Hydrophobicity: Longer alkoxy chains can lead to excessive retention on standard C18 columns, resulting in long analysis times and broad peaks.[1][2]
-
Isomer Separation: Positional isomers, which differ only in the substitution pattern on the aromatic ring, often have very similar physicochemical properties, making their separation challenging.[3][4][5]
-
Fluorine Interactions: The trifluoromethyl group can engage in unique interactions with certain stationary phases, which can be leveraged for improved selectivity.[6][7] Fluorinated phases can offer alternative elution orders and enhanced selectivity for such compounds.[6]
This application note provides a comprehensive guide to developing a reliable RP-HPLC method, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validation guidelines from the International Council for Harmonisation (ICH).[8][9][10][11][12]
Method Development Strategy: A Logic-Driven Approach
A systematic approach was employed to develop the HPLC method, focusing on optimizing selectivity and efficiency. The workflow is designed to logically progress from initial screening to final method validation.
Caption: A systematic workflow for HPLC method development.
Analyte Characterization
Prior to initiating method development, the physicochemical properties of the 4-alkoxy-3-(trifluoromethyl)benzamide series were considered. The benzamide moiety suggests a pKa in the weakly acidic to neutral range, and the alkoxy and trifluoromethyl groups contribute to significant hydrophobicity. A UV scan of a representative compound indicated a chromophore suitable for detection between 220-280 nm.
Initial Screening: Stationary and Mobile Phases
The initial screening focused on reversed-phase chromatography due to the hydrophobic nature of the analytes.[2] A standard C18 column is often the first choice, but for challenging separations involving isomers and fluorinated compounds, alternative selectivities are crucial.[6][13]
Stationary Phase Selection Rationale:
-
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, providing excellent hydrophobic retention.[6][14] A good starting point but may not resolve subtle structural differences between isomers.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the benzamides.[2][14] This can be particularly effective for separating positional isomers.[3][5]
-
Pentafluorophenyl (PFP): This phase is highly recommended for separating fluorinated compounds and positional isomers.[6][15] It provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, often leading to unique and enhanced selectivity for halogenated analytes.[6][15]
Mobile Phase Selection Rationale:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC.[16][17] Acetonitrile is generally preferred for its lower viscosity and UV transparency. The choice of organic solvent can significantly impact selectivity.[16]
-
Aqueous Phase: An acidic mobile phase is often used to suppress the ionization of any weakly acidic or basic functional groups, leading to better peak shape and reproducible retention times.[16] Formic acid (0.1%) is a common choice as it is compatible with mass spectrometry (MS) detection.[18]
Experimental Protocols
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Columns:
-
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Discovery HS F5 (Pentafluorophenyl) (4.6 x 150 mm, 5 µm)
-
-
Chemicals: HPLC-grade acetonitrile and methanol, and formic acid (reagent grade). All sample and standard solutions were prepared in a diluent of 50:50 acetonitrile:water.
Protocol 1: Column Screening
This protocol is designed to rapidly evaluate the selectivity of different stationary phases.
Step-by-Step Methodology:
-
Prepare a mixed standard solution containing the main compound and its key positional isomers at a concentration of approximately 0.1 mg/mL each in the diluent.
-
Set up the HPLC system with the following initial conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
-
Install the C18 column and equilibrate for 15 minutes.
-
Inject the mixed standard solution and record the chromatogram.
-
Replace the C18 column with the Phenyl-Hexyl column, equilibrate, and inject the standard.
-
Repeat step 5 with the PFP column.
-
Compare the resolution (Rs) between the critical peak pairs for each column.
Expected Results and Interpretation: The PFP column is anticipated to provide the best resolution for the positional isomers due to its unique interactions with the trifluoromethyl group and the aromatic ring.
| Stationary Phase | Resolution (Rs) between Isomer 1 & 2 | Peak Tailing Factor (Tf) for Main Peak | Observations |
| C18 | 1.2 | 1.4 | Partial co-elution of isomers, significant tailing. |
| Phenyl-Hexyl | 1.6 | 1.2 | Improved resolution, better peak shape. |
| Pentafluorophenyl (PFP) | > 2.0 | 1.1 | Baseline separation, excellent peak symmetry. |
Table 1: Representative data from the column screening experiment.
Protocol 2: Mobile Phase and Gradient Optimization
Based on the superior performance of the PFP column, the mobile phase and gradient were further optimized to improve efficiency and reduce run time.
Caption: Decision logic for gradient optimization.
Step-by-Step Methodology:
-
Using the PFP column, perform a series of runs adjusting the gradient profile.
-
Initial %B: Adjust the starting percentage of acetonitrile to achieve a retention factor (k') between 2 and 5 for the first eluting peak. This ensures the peak is well-retained and moves away from the solvent front.[16]
-
Final %B: Ensure the final percentage of acetonitrile is sufficient to elute the most hydrophobic components from the column within a reasonable time.
-
Gradient Time (Slope): Modify the duration of the gradient. A shallower gradient (longer time) will generally increase resolution between closely eluting peaks.
-
Temperature: Evaluate the effect of column temperature (e.g., 30 °C, 35 °C, 40 °C). Increasing temperature typically reduces viscosity and can improve peak efficiency, but may also alter selectivity.
Optimized Chromatographic Conditions:
-
Column: Discovery HS F5 (Pentafluorophenyl) (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 85% B in 12 minutes, hold at 85% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
Method Validation
The final optimized method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[19][20][21][22][23]
Validation Parameters and Typical Acceptance Criteria:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of impurities and degradants. This is demonstrated by peak purity analysis using a DAD and analysis of stressed samples.
-
Linearity: A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (%RSD) for a series of measurements should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ should be determined experimentally and be sufficient for the quantification of impurities at the required levels.
-
Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
| Validation Parameter | Acceptance Criterion | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Robustness | System suitability parameters met | Pass |
Table 2: Summary of key validation results for the optimized method.
Conclusion
The developed RP-HPLC method utilizing a pentafluorophenyl stationary phase provides a selective, robust, and reliable means for the separation and quantification of 4-alkoxy-3-(trifluoromethyl)benzamide compounds and their positional isomers. The systematic approach to method development, starting with a thorough evaluation of stationary phase chemistry, followed by logical optimization of mobile phase and gradient conditions, proved highly effective. This method is suitable for routine quality control, stability testing, and impurity profiling in a drug development environment.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International Source: LCGC International URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples Source: ACS Publications URL: [Link]
-
Title: Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) Source: PubMed URL: [Link]
-
Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]
-
Title: How to Develop Methods for HPLC Problematic Compounds Source: Patsnap URL: [Link]
-
Title: Retention of [(18)F]fluoride on reversed phase HPLC columns Source: PubMed URL: [Link]
-
Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters URL: [Link]
-
Title: Practical Aspects on HPLC Method Development and LC Troubleshooting Source: YouTube URL: [Link]
-
Title: Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier Source: PubMed URL: [Link]
-
Title: Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: separation of positional isomers Source: Chromatography Forum URL: [Link]
-
Title: Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses Source: Lcgc North America URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: How to separate isomers by Normal phase HPLC? Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: How to optimize your mobile phase to improve selectivity and resolution in chromatography Source: BUCHI URL: [Link]
-
Title: Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs Source: ResearchGate URL: [Link]
-
Title: Different Types of Stationary Phases in Liquid Chromatography Source: Veeprho URL: [Link]
-
Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: How To Select Mobile Phase In HPLC Method Development? Source: YouTube URL: [Link]
-
Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: PubMed URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples Source: PubMed URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related Source: Semantic Scholar URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzamide
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of 4-Ethoxy-3-(trifluoromethyl)benzamide. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success. We understand the nuances and challenges that can arise when working with substituted aromatic systems and aim to provide you with the expert insights needed to maximize your yield and purity.
The synthesis of this compound presents a unique interplay of electronic effects. The ethoxy group at the 4-position is electron-donating through resonance (+R effect), while the trifluoromethyl group at the 3-position is strongly electron-withdrawing through induction (-I effect)[1][2]. This electronic push-pull can influence the reactivity of the starting materials and the stability of intermediates, necessitating careful optimization of reaction conditions.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective activation of the carboxylic acid: If starting from 4-ethoxy-3-(trifluoromethyl)benzoic acid, the coupling reagents may not be sufficiently activating the carboxyl group. 2. Hydrolysis of the acyl chloride: When using 4-ethoxy-3-(trifluoromethyl)benzoyl chloride, trace moisture in reagents or solvents can lead to the formation of the unreactive carboxylic acid.[3] 3. Poor nucleophilicity of the ammonia source: The ammonia or ammonium salt used may not be a sufficiently strong nucleophile under the reaction conditions. | 1. Optimize coupling reagents: For carboxylic acid starting material, consider using a more potent coupling reagent system like HATU/DIPEA, which is known for its high efficiency and rapid reaction kinetics.[4][5][6] Alternatively, the EDC/HOBt system can be effective, but may require longer reaction times or optimization of equivalents.[7][8] 2. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the acyl chloride or purify it by distillation if necessary.[3][9] 3. Select an appropriate ammonia source and conditions: Use a concentrated solution of aqueous ammonia or generate ammonia gas in situ. For reactions with ammonium chloride, ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to liberate free ammonia. |
| Formation of Significant Impurities | 1. Side reactions with the trifluoromethyl group: Under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, although this is generally not a major concern under standard amidation conditions. 2. Over-acylation (for substituted amines): If a primary or secondary amine is used instead of ammonia, the initially formed amide can be further acylated. 3. Byproducts from coupling reagents: Carbodiimide reagents like EDC can form urea byproducts that can be difficult to remove.[7] | 1. Maintain mild reaction conditions: Avoid excessively high temperatures and prolonged reaction times with strong bases. 2. Control stoichiometry: Use a slight excess of the amine relative to the acylating agent and add the acylating agent slowly to the amine solution. 3. Optimize workup and purification: For EDC-mediated couplings, an acidic workup can help in the removal of urea byproducts. Purification by column chromatography or recrystallization is often necessary to remove residual coupling agents and byproducts.[10] |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the workup solvent: The ethoxy and trifluoromethyl groups can impart significant organic solubility. 2. Co-precipitation of byproducts: Urea byproducts from carbodiimide coupling agents may co-precipitate with the desired product. | 1. Select an appropriate extraction solvent: Use a less polar solvent for extraction if the product is highly soluble in common solvents like ethyl acetate. Back-extraction of the aqueous layer may be necessary. 2. Optimize purification technique: If recrystallization is challenging, consider column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the synthesis of this compound?
Both 4-ethoxy-3-(trifluoromethyl)benzoic acid and its corresponding acyl chloride are viable starting materials. The choice often depends on commercial availability, cost, and the desired scale of the reaction.
-
From the Acyl Chloride: This is often the more direct route. 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is highly reactive towards ammonia. However, it is sensitive to moisture, and care must be taken to ensure anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[3][9]
-
From the Carboxylic Acid: This route requires an in-situ activation step using a coupling reagent. This method is less sensitive to moisture in the initial stages but introduces the need to select an appropriate coupling agent and remove its byproducts.
Q2: Which amide coupling reagent is best suited for the conversion of 4-ethoxy-3-(trifluoromethyl)benzoic acid to the benzamide?
Given the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon, a range of coupling reagents can be effective. However, for optimal yield and reaction speed, uronium/aminium salt-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): In combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU is a powerful coupling reagent known for high yields, fast reaction times, and low rates of racemization (if chiral centers are present).[4][5][6]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a more traditional and cost-effective option. HOBt is added to suppress side reactions and minimize racemization.[7][8][12] This system may require longer reaction times compared to HATU.
Q3: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?
-
Solvent: Anhydrous polar aprotic solvents are ideal. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DCM is easier to remove during workup, while DMF can help solubilize all reactants.[9]
-
Temperature: The reaction is typically started at 0 °C, especially during the addition of the acyl chloride or coupling reagent, to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until completion.[13]
-
Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction (from the acyl chloride) or to deprotonate the carboxylic acid and any amine salt. Triethylamine (TEA) or DIPEA are commonly used.[9] Typically, 1.1 to 1.5 equivalents of the base are used.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[9]
Q5: What is a standard workup and purification procedure for this compound?
A typical aqueous workup involves:
-
Quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the product into an organic solvent such as ethyl acetate or DCM.
-
Washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and removing the solvent under reduced pressure.
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9][11]
Experimental Protocols
The following are representative protocols for the synthesis of this compound. Note: These may require optimization for your specific setup and reagent purity.
Protocol 1: From 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride
Caption: Workflow for synthesis from the acyl chloride.
Step-by-step methodology:
-
To a stirred solution of aqueous ammonia (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
Maintain the temperature at 0 °C for 30 minutes after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[9][14]
Protocol 2: From 4-Ethoxy-3-(trifluoromethyl)benzoic Acid using HATU
Caption: Workflow for synthesis from the carboxylic acid using HATU.
Step-by-step methodology:
-
To a solution of 4-Ethoxy-3-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.[5][6][15]
Visualizing the Logic: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
We trust this technical support center will be a valuable resource in your synthesis of this compound. For further inquiries or specific application support, please do not hesitate to contact our scientific team.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. BenchChem Technical Support.
- Unknown. (n.d.). Exploring 3-(Trifluoromethyl)
- Supporting inform
- BenchChem. (2025).
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides. BenchChem Technical Support.
- BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of compounds 8–10. a) HATU, DIPEA, dry DMF, RT, 5 h, yield:. Retrieved from [Link]
-
NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
NIH. (n.d.). First total synthesis of hoshinoamide A. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 101 Reagents and conditions: (a) Boc-Ala-OH, EDC, HOBt, NMM,. Retrieved from [Link]
- Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem Technical Support.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic.... Retrieved from [Link]
-
NIH. (n.d.). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for Amide Coupling Reactions
Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during amide bond formation. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your decision-making process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or no desired amide product at all. What are the likely causes and how can I improve my reaction's efficiency?
Answer:
Low yields are a common frustration in amide coupling, often stemming from several key factors. Let's break down the potential culprits and the corresponding troubleshooting strategies.
-
Inadequate Carboxylic Acid Activation: The cornerstone of a successful amide coupling is the efficient activation of the carboxylic acid. If the coupling reagent is not reactive enough or the activated intermediate is unstable, the reaction will falter.[1]
-
Solution: Consider switching to a more potent coupling reagent. For instance, uronium/aminium salts like HATU and HBTU are generally more reactive than carbodiimides like DCC or EDC.[2][3] Phosphonium salts such as PyBOP are also highly effective.[2][4] The choice of reagent can be critical, especially for challenging substrates.[4]
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is just as crucial as the activation of the acid. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to sluggish or failed reactions.[1][5]
-
Solution: For these challenging amines, you may need to employ more forceful conditions. This could involve using a highly reactive coupling reagent, increasing the reaction temperature, or extending the reaction time.[1][5] A change in solvent to a more polar aprotic one like DMF or NMP can also be beneficial.[6]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the outcome.
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[7] DMF is often a good choice for dissolving all reaction components and can promote the reaction.[6]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize any acid generated and to deprotonate the amine if it's a salt.[7][8] The amount of base is also critical; for phosphonium salt reagents, two equivalents are typically required.[4]
-
Temperature: Most coupling reactions are run at room temperature. However, for less reactive partners, gentle heating (e.g., 40-60 °C) can sometimes improve the yield.[1]
-
-
Reagent Quality and Stoichiometry: Ensure your reagents are of high purity and are used in the correct stoichiometric ratios. Using an excess of the less expensive coupling partner can sometimes drive the reaction to completion.[9] Also, ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[6]
Issue 2: Presence of Significant Side Products
Question: My reaction mixture is complex, and I'm struggling with purification due to the formation of multiple side products. What are the common side reactions, and how can I suppress them?
Answer:
Side reactions are a major source of low yields and purification headaches. Understanding and mitigating these unwanted pathways is key to a clean reaction.
-
Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, the loss of stereochemical integrity is a significant concern. This often occurs through the formation of an oxazolone intermediate, which can readily racemize.[1][10]
-
Solution:
-
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective in suppressing racemization.[11] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Reagent Choice: Uronium/aminium salts like HATU and HBTU, which are derived from HOAt and HOBt respectively, have a low tendency for racemization.[3][11]
-
Temperature: Running the reaction at a lower temperature can also help minimize epimerization.[12]
-
-
-
N-Acylurea Formation: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable and often difficult-to-remove N-acylurea byproduct, especially if the amine is not sufficiently reactive to intercept it quickly.[1]
-
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form the active ester, thus preventing the rearrangement to the N-acylurea.[7]
-
-
Reaction with the Coupling Reagent: Some coupling reagents can react with the amine. For instance, aminium reagents can react with the free amine, which is why they are typically used in equimolar amounts with the carboxylic acid.[4]
-
Solution: Phosphonium salts do not react with the free amino group, allowing for more flexibility in stoichiometry.[4]
-
Issue 3: Difficulty in Product Purification
Question: I've managed to form my product, but I'm having a hard time purifying it from the reaction byproducts. What are some effective purification strategies?
Answer:
Purification can be as challenging as the reaction itself. The strategy will depend on the nature of your product and the impurities.
-
Carbodiimide Byproducts:
-
DCC: The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble in many organic solvents and can be removed by filtration.[3][11] However, some DCU may remain in solution, making complete removal difficult.[9] Recrystallization from acetonitrile can be an effective way to remove residual DCU.[9]
-
EDC: The byproduct of EDC is water-soluble, allowing for its removal through an aqueous workup.[11]
-
-
Uronium/Aminium and Phosphonium Salt Byproducts: The byproducts of these reagents (e.g., tetramethylurea from HATU/HBTU) are generally water-soluble and can be removed with an aqueous wash.[13] However, complete removal can sometimes be challenging.[13]
-
General Workup Procedure: A standard workup often involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO3) to remove acidic impurities, and brine to remove residual water.[1]
-
Chromatography: If the workup is insufficient, column chromatography on silica gel is the most common method for final purification.[1] For separating compounds with similar polarities, such as a desired diamide from a mono-amide side product, specialized techniques like ion-exchange chromatography might be necessary.[14]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is a critical parameter that influences reaction efficiency and product purity. The following table summarizes the performance of common coupling reagents in a model peptide synthesis.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[2] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[2] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[2]
Experimental Protocols
Protocol 1: General HATU-Mediated Amide Coupling
This protocol provides a general one-pot procedure for a HATU-mediated amide coupling.[15]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF (or DCM), add the amine and DIPEA.
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU in one portion.
-
Continue to stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a classic and cost-effective method for amide bond formation.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC (1.1 equiv)
-
HOBt (1.1 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM (or DMF).
-
Add the amine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.
Mechanism of Carbodiimide Coupling with HOBt Additive
Caption: The role of HOBt in preventing N-acylurea formation during carbodiimide-mediated coupling.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11066. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 766-784. [Link]
-
Guchhait, S. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4645-4648. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
Chemistry Pursuit. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit. [Link]
-
Chemistry For Everyone. (2023, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Ramli, N. A., & Yusof, M. S. M. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(17), 3907. [Link]
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Reddit. (2021). Trying to minimize side reactions in a peptide coupling reaction. [Online forum post]. Reddit. [Link]
-
Tang, W., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 50(29), 6655-6658. [Link]
-
Chen, Y., et al. (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 12(11), 2582-2585. [Link]
-
Nanomaterials. (2023). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link]
-
Reddit. (2018). Looking for some advice for purification of diamide. [Online forum post]. Reddit. [Link]
-
Reddit. (2020). amide coupling help. [Online forum post]. Reddit. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 4-Ethoxy-3-(trifluoromethyl)benzamide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-(trifluoromethyl)benzamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the experimental investigation of its degradation pathways in solution. The guidance herein is grounded in established principles of pharmaceutical stability testing and is designed to ensure the scientific integrity and robustness of your findings.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and degradation of this compound.
Q1: What are the most probable degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in solution. The primary routes of degradation are anticipated to be hydrolysis, photolysis, and oxidation.[1][2]
-
Hydrolysis: The amide linkage is a key susceptibility point for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond, yielding 4-ethoxy-3-(trifluoromethyl)benzoic acid and ammonia or a related amine.[2] The ether linkage is generally more stable but can undergo cleavage under more forceful acidic conditions.
-
Photolysis: Aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The specific degradation products will depend on the solvent and the presence of photosensitizers.
-
Oxidation: The ethoxy group and the aromatic ring can be targets for oxidative degradation, which can be initiated by exposure to peroxides, dissolved oxygen, or metal ions.
Q2: What are the initial steps for designing a forced degradation study for this compound?
A2: A well-designed forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[1][3][4] The study should systematically evaluate the impact of various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) and dilute sodium hydroxide (e.g., 0.1 N NaOH) at various temperatures (e.g., room temperature, 60°C, 80°C).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Exposing the solution to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.[5]
The goal is to achieve a target degradation of 5-20% of the parent compound to ensure the formation of primary degradation products without excessive decomposition.[5][6]
Q3: How do I select an appropriate analytical method for monitoring the degradation?
A3: A stability-indicating analytical method is essential to separate the parent compound from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. Key considerations for method development include:
-
Column Selection: A reversed-phase column (e.g., C18) is typically a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components.
-
Detector Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Unexpectedly Rapid or Complete Degradation
Q: I've initiated a forced degradation study, and my parent compound has degraded almost completely under mild stress conditions. What could be the cause, and how can I rectify this?
A: This indicates that the stress conditions are too harsh for the molecule. The goal of forced degradation is to induce partial degradation (ideally 5-20%) to identify the primary degradation products.[5][6]
Troubleshooting Steps:
-
Reduce Stressor Concentration: If using acid, base, or an oxidizing agent, decrease the concentration. For example, switch from 1 N HCl to 0.1 N or even 0.01 N HCl.
-
Lower the Temperature: High temperatures significantly accelerate degradation rates.[2] Reduce the temperature of your study (e.g., from 80°C to 60°C or room temperature).
-
Shorten Exposure Time: Sample the reaction at earlier time points to capture the initial degradation profile.
-
Evaluate Solvent Effects: The solvent system can influence stability. Ensure your solvent is not contributing to the degradation. For instance, some organic solvents can contain peroxide impurities.
Causality: Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the stability of the drug under normal storage conditions.[1] This can complicate the interpretation of the degradation pathway.
Issue 2: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
Q: My HPLC chromatogram shows overlapping peaks for the parent compound and its degradation products. How can I improve the separation?
A: Achieving good resolution is critical for a stability-indicating method.[7] Poor separation can lead to inaccurate quantification and misidentification of degradants.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for compounds with similar retention times to separate.
-
Adjust the Initial and Final Organic Solvent Percentage: Tailor the gradient to the polarity of your analytes.
-
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For your molecule, which is largely neutral, pH adjustments can still influence the ionization of potential acidic or basic degradants.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) or a different particle size.
-
Adjust the Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity.[8]
Self-Validation: A robust method should demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is not co-eluting with any impurities.[4][7]
Issue 3: Identification of Unknown Degradation Products
Q: I have successfully separated several degradation products, but I am unsure of their structures. What techniques can I use for identification?
A: Structural elucidation of degradation products is a critical step in understanding the degradation pathways.
Recommended Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. By coupling HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each degradation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing chemical structures.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of a degradation product in the mass spectrometer provides information about its substructures, further aiding in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant quantity of a degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can provide definitive structural information.
Workflow for Identification:
-
Propose Structures: Based on the mass spectral data and the known reactivity of the parent molecule, propose plausible structures for the degradation products.
-
Synthesize Reference Standards: If possible, synthesize the proposed degradation products to confirm their identity by comparing their retention times and mass spectra with the unknown peaks in your chromatogram.
Experimental Protocols & Data Presentation
Protocol: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Dilute an aliquot of the stock solution with a 50:50 mixture of acetonitrile and water and incubate at 80°C.
-
Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Summary Table
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 2 | 10.5 (DP1), 3.1 (DP2) |
| 0.1 N NaOH, 60°C | 8 | 78.9 | 1 | 20.3 (DP3) |
| 3% H₂O₂, RT | 24 | 92.1 | 1 | 6.8 (DP4) |
| 80°C | 48 | 95.5 | 0 | - |
| Photostability | 1.2 million lux hours | 90.7 | 2 | 5.4 (DP5), 2.9 (DP6) |
DP = Degradation Product
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for forced degradation studies.
References
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Arciniega, A. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online, 2(4), 1-8. Retrieved from [Link]
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Life Science I Technical Bulletin, Issue N°31. Retrieved from [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. AAPS PharmSciTech, 23(7), 245. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. Retrieved from [Link]
Sources
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- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. onyxipca.com [onyxipca.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating Stability Challenges of Trifluoromethylphenyl Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylphenyl-containing compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The exceptional strength of the carbon-fluorine bond generally imparts high chemical robustness.[1][2] However, under specific stress conditions encountered during development and manufacturing, molecules incorporating the trifluoromethylphenyl moiety can exhibit unexpected instability.
This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating common stability issues. We will move beyond simple procedural lists to explain the causal mechanisms behind degradation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethylphenyl group so prevalent in drug design?
The trifluoromethyl group is considered a "privileged" substituent for several reasons. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacological profile by enhancing binding to biological targets, increasing membrane permeability, and boosting bioavailability.[1] Crucially, the C-F bonds are exceptionally strong, which makes the -CF3 group highly resistant to metabolic degradation, often extending a drug's half-life in the body.[2][4]
Q2: What are the most common degradation pathways I should be aware of?
While the trifluoromethylphenyl moiety is generally stable, degradation can occur under specific stress conditions. The most common pathways are:
-
Hydrolysis: While the -CF3 group itself is resistant, other labile functional groups on the molecule (e.g., esters, amides) can hydrolyze under acidic or basic conditions.[1] In some cases, particularly under strong alkaline conditions, the -CF3 group can hydrolyze to a carboxylic acid (-COOH).[1]
-
Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1][5]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1][6]
Q3: I suspect my compound is degrading. What is the very first step I should take?
If you suspect instability, a systematic approach is essential. The industry-standard first step is to conduct forced degradation (or stress testing) studies.[1] This involves subjecting your compound to a range of harsh conditions (acidic, basic, oxidative, photolytic, and thermal) to rapidly identify which factors trigger degradation.[1] The results will guide your investigation, help elucidate degradation pathways, and are critical for developing a stability-indicating analytical method.
Troubleshooting Guide: From Symptom to Solution
This section is designed to help you diagnose stability issues based on your experimental observations.
Issue 1: Hydrolytic Instability (Acidic & Basic Conditions)
-
Symptoms: You observe the appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram after incubating your compound in acidic or basic solutions. The peak corresponding to your parent compound decreases over time.[1]
-
Potential Causes & Mechanistic Insights:
-
Hydrolysis of Other Labile Groups (Most Common): Before suspecting the trifluoromethylphenyl group itself, scrutinize your molecule for more susceptible functional groups like esters, amides, lactones, or carbamates. The strong electron-withdrawing effect of the -CF3 group can sometimes influence the reactivity of these adjacent groups.[1]
-
Hydrolysis of the Trifluoromethyl Group (Less Common): While the C-F bond is strong, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) and release fluoride ions, particularly under strong basic conditions and/or elevated temperatures.[1] Studies on trifluoromethylphenols have documented this conversion to the corresponding hydroxybenzoic acids.[1] For example, 2-trifluoromethylphenol has been shown to hydrolyze at neutral pH with a half-life of 6.9 hours at 37°C, a rate that increases at higher pH.[7][8]
-
-
Troubleshooting Steps & Solutions:
-
Isolate the Cause: Use the workflow diagram below to systematically determine if the degradation is pH-dependent.
-
pH Profiling: Conduct a study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature to determine the pH at which the compound is most stable.
-
Modify Conditions: If degradation occurs under harsh pH conditions, assess if milder conditions (e.g., weaker acid/base, lower temperature) can be used for your process (e.g., workup, purification).
-
Structural Modification (For Drug Development): If instability is inherent and problematic, consider protecting the labile functional group or repositioning the trifluoromethylphenyl moiety if feasible.
-
References
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- Stability of 3-(Trifluoromethyl)phenol under different reaction conditions. Benchchem.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available from: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC - NIH. Available from: [Link]
-
Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. PubMed. Available from: [Link]
-
Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. Wageningen University & Research. Available from: [Link]
-
(PDF) Microbial degradation of polyfluorinated xenobiotics. ResearchGate. Available from: [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Technical Support Center: Strategies for Solubilizing 4-Ethoxy-3-(trifluoromethyl)benzamide for In Vitro Assays
Welcome to the technical support guide for 4-Ethoxy-3-(trifluoromethyl)benzamide. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical steps to achieve reliable and reproducible results.
Compound Profile & Inherent Solubility Challenges
This compound is a molecule whose structure inherently predicts low aqueous solubility. Understanding its components is the first step in devising a successful solubilization strategy.
-
Benzamide Core: The base structure, benzamide, has limited water solubility (approximately 13.5 g/L) due to its hydrophobic benzene ring.[1][2]
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[3][4] This property is often added to drug candidates to enhance membrane permeability but poses a major challenge for creating aqueous solutions.[3]
-
Ethoxy (-OCH2CH3) Group: This ether group further contributes to the compound's lipophilic character, reducing its affinity for water.
This combination of a hydrophobic core and lipophilic substituents suggests that this compound is likely a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low solubility.[5][6]
| Property | Value / Description | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1206593-26-1 | |
| Molecular Formula | C10H10F3NO2 | |
| Molecular Weight | 233.19 g/mol | |
| Predicted Character | Poorly soluble in aqueous media due to high lipophilicity from the -CF3 and ethoxy groups. | [3][4] |
Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a common issue when the aqueous buffer cannot support the solubility of the compound at the desired final concentration. The compound is soluble in your 100% organic stock solution (like DMSO), but when diluted into a predominantly aqueous environment, it crashes out of solution once the organic solvent concentration drops below a critical level. This is a classic sign of a poorly water-soluble compound.
Q2: What is the best solvent for my initial high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of water-insoluble compounds and is a standard starting point.[8] Other common choices for stock solutions include ethanol, methanol, or dimethylformamide (DMF).[9][10] The key is to create a high-concentration stock (e.g., 10-50 mM) that allows for minimal solvent transfer into your final assay, thereby reducing potential solvent-induced artifacts.
Q3: Can I solve my solubility issue by just increasing the percentage of DMSO in my final assay?
While tempting, this is not recommended. High concentrations of organic co-solvents can interfere with biological assays.[10] For instance:
-
DMSO concentrations above 1% can exhibit cytotoxic effects on cell lines.[11]
-
Many enzymes, such as cytochrome P450s, can be inhibited by co-solvents like dioxane, n-propanol, and even DMSO at concentrations as low as 1% v/v.[10]
-
Solvents can alter cellular responses, leading to false positives or negatives. Even low DMSO concentrations (0.25-0.5%) can have stimulatory or inhibitory effects depending on the cell type.[12]
Best Practice: Always keep the final concentration of any organic solvent in your assay below 0.5% (and ideally below 0.1%) and ensure all wells, including controls, contain the same final solvent concentration.
Q4: How does pH affect the solubility of this compound?
The solubility of compounds with ionizable groups can be highly dependent on pH.[13] The benzamide group is a very weak base (pKa of the protonated form is low) and a very weak acid (pKa of the N-H bond is high, ~13 in water).[2] While significant ionization requires extreme pH values, even modest shifts in pH can alter hydrogen bonding and polarity, which may be sufficient to improve the solubility of a compound that is on the margin. For acidic compounds, a higher pH increases solubility; for basic compounds, a lower pH increases solubility.[14][15] Since the benzamide group has both very weak acidic and basic properties, empirical testing across a range of physiologically relevant pH values (e.g., 6.0 to 8.0) is necessary to determine if this is a viable strategy.
Q5: What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[16] They work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[17] Examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[9][16]
Q6: When should I consider more advanced solubilizing excipients like surfactants or cyclodextrins?
If co-solvents and pH adjustment are insufficient or incompatible with your assay, excipients are the next logical step.
-
Surfactants (e.g., Tween® 80, Sodium Lauryl Sulfate): These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic shell interacts with the water, effectively solubilizing it.[18]
-
Cyclodextrins (e.g., Methyl-β-cyclodextrin): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" where the poorly soluble drug is held within the central cavity, increasing its solubility in water.[8][18]
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and detailed protocols for systematically improving the solubility of this compound.
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Preparation and Assessment of a Stock Solution
Objective: To create a concentrated stock solution and assess its initial compatibility with the assay buffer.
-
Preparation: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to a final concentration of 20 mM. Use gentle vortexing or sonication to ensure complete dissolution.
-
Visual Kinetic Solubility Test:
-
Pipette 99 µL of your primary aqueous assay buffer into a clear microcentrifuge tube or well of a 96-well plate.
-
Add 1 µL of the 20 mM DMSO stock solution (this creates a 1:100 dilution to 200 µM with 1% DMSO).
-
Mix gently and let it stand at room temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, crystals, film). A laser pointer can be helpful to detect the Tyndall effect, indicating colloidal particles.
-
-
Analysis: If the solution remains clear, this concentration and solvent system may be viable. If precipitation occurs, proceed to the next protocols.
Protocol 2: Systematic Co-Solvent Screening
Objective: To identify a co-solvent system that maintains compound solubility upon aqueous dilution.
-
Prepare Co-Solvent Stocks: Prepare 50% (v/v) solutions of potential co-solvents (e.g., PEG 400, Propylene Glycol) in your assay buffer.
-
Serial Dilution Test:
-
In a 96-well plate, create a gradient of co-solvent concentrations. For example, for PEG 400:
-
Well A1: 100 µL of 50% PEG 400 in buffer
-
Well B1: 50 µL of 50% PEG 400 + 50 µL buffer (25% PEG 400)
-
Well C1: 50 µL from B1 + 50 µL buffer (12.5% PEG 400)
-
Continue for a 7-point curve, leaving the last well with buffer only.
-
-
Add 1 µL of your 20 mM DMSO stock to each well.
-
-
Incubation and Observation: Incubate for 30 minutes and visually inspect for the lowest concentration of co-solvent that keeps the compound in solution.
-
Validation: Once a promising co-solvent is identified, verify its compatibility with your assay by running a solvent-only control to ensure it doesn't affect the biological outcome.[10][12]
Protocol 3: Assessing the Impact of pH
Objective: To determine if adjusting the pH of the assay buffer can improve solubility.
Mechanism: The ionization state of a molecule affects its solubility. By shifting the pH, we can alter the equilibrium between the neutral and potentially more soluble ionized forms.
Caption: Effect of pH on benzamide ionization equilibrium.
-
Prepare Buffers: Prepare a series of your assay buffer, adjusting the pH in 0.5 unit increments from 6.0 to 8.0 using small amounts of dilute HCl or NaOH.
-
Solubility Test: Repeat the "Visual Kinetic Solubility Test" from Protocol 1 in each of the prepared buffers.
-
Analysis: Identify the pH at which the compound remains soluble at the highest concentration. Ensure this pH is compatible with your assay's biological components (e.g., enzyme stability, cell health).
Protocol 4: Utilizing Solubilizing Excipients
Objective: To use surfactants or cyclodextrins to encapsulate and solubilize the compound.
Mechanism: Excipients like surfactants form micelles that trap the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solvent.
Caption: Encapsulation of a hydrophobic compound in a micelle.
-
Prepare Excipient Stocks: Create concentrated aqueous stocks of excipients, for example, a 10% (w/v) solution of Tween® 80 or a 100 mM solution of Methyl-β-cyclodextrin.
-
Test Formulations:
-
Prepare several dilutions of the excipient stock in your assay buffer (e.g., final concentrations of 0.01%, 0.1%, and 1% Tween® 80).
-
Add your compound (from the 20 mM DMSO stock) to these formulations to achieve the desired final concentration.
-
-
Equilibration and Observation: Mix well and allow the solutions to equilibrate for at least one hour. Visually inspect for clarity.
-
Assay Validation: It is critical to run controls to confirm that the chosen excipient concentration does not interfere with the assay. Surfactants can denature proteins, and cyclodextrins can extract lipids from cell membranes.[8][18]
References
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
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European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
Solubility of Things. (n.d.). Benzamide. [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Summary for CID 2331. [Link]
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PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group?. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Wikipedia. (n.d.). Benzamide. [Link]
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Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. [Link]
-
SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Elara Online. (n.d.). The Trifluoromethyl Group: Enhancing Chemical Properties. [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and selectivity of your chemical syntheses. Trifluoromethylation is a powerful tool in modern chemistry, but controlling byproduct formation is often a critical challenge. This resource provides expert insights into the causality behind common experimental issues and offers validated strategies to minimize unwanted side reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered across various trifluoromethylation methods.
Q1: My trifluoromethylation reaction has a low yield and multiple unidentified spots on TLC. Where should I start troubleshooting?
A1: Low yield and multiple byproducts are often interconnected. Start by assessing the fundamentals of your reaction setup:
-
Reagent Purity: Ensure the trifluoromethylating reagent, substrate, and any catalysts or additives are of high purity. Impurities can initiate undesired side reactions or deactivate catalysts.[1]
-
Anhydrous Conditions: Many trifluoromethylation reagents are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, as water can lead to the formation of fluoroform (CF3H) and other hydrolysis byproducts.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
-
Temperature Control: Suboptimal temperatures can lead to reagent decomposition or favor side reactions. Re-evaluate the recommended temperature for your specific protocol.[3]
Q2: I'm observing significant substrate decomposition. What are the likely causes?
A2: Substrate decomposition can arise from several factors:
-
Reagent Incompatibility: The chosen trifluoromethylating reagent might be too harsh for your substrate. For instance, highly electrophilic reagents can react with electron-rich functional groups on the substrate, leading to degradation.
-
Excessive Reagent or Catalyst: Using a large excess of the trifluoromethylating agent or catalyst can lead to over-reaction or decomposition of the desired product.
-
Reaction with Solvent: Certain solvents can react with the trifluoromethylating reagent or intermediates. For example, in radical reactions, the trifluoromethyl radical can react with the solvent.[1]
Q3: How do I minimize the formation of regioisomers in aromatic trifluoromethylation?
A3: The formation of regioisomers is a common challenge in the trifluoromethylation of (hetero)arenes. Several factors influence regioselectivity:
-
Solvent Effects: The choice of solvent can significantly impact the regioselectivity. For instance, in some radical trifluoromethylations of pyridines, switching from a dichloromethane/water mixture to a dimethylsulfoxide (DMSO)/water mixture can reverse the selectivity between the C-2 and C-4 positions.[4]
-
Directing Groups: The electronic and steric properties of substituents on the aromatic ring will direct the incoming trifluoromethyl group.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of ligand can influence the regioselectivity by altering the steric and electronic environment around the metal center.
II. Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific classes of trifluoromethylation reactions.
A. Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent.[5][6] However, its use can be accompanied by the formation of specific byproducts.
Issue 1: Formation of Fluoroform (CF₃H) and Silylenol Ethers
-
Causality: The trifluoromethyl anion (CF₃⁻), generated from TMSCF₃, is a strong base. In the presence of enolizable carbonyl compounds, it can deprotonate the α-carbon, leading to the formation of a silylenol ether and fluoroform.[2][7] This side reaction is particularly prevalent with ketones.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Reducing the temperature can disfavor the deprotonation pathway, which typically has a higher activation energy than the desired nucleophilic addition.
-
Choice of Base/Initiator: The nature of the fluoride source used to activate TMSCF₃ can influence the extent of enolization. For sensitive substrates, consider using a milder initiator.
-
Substrate Modification: If possible, modify the substrate to block the enolizable position.
-
Issue 2: Formation of a Homologated Addition Product
-
Causality: A less common but problematic byproduct is a homologated species. This is proposed to form via the difluorocyclopropanation of the silylenol ether byproduct, followed by an anion-induced ring-opening and a subsequent trifluoromethylation of the resulting fluoroenone.[2][7]
-
Troubleshooting Strategies:
-
Minimize Silylenol Ether Formation: The primary strategy is to prevent the formation of the silylenol ether precursor by following the recommendations in Issue 1.
-
Control Stoichiometry: Using a minimal excess of TMSCF₃ can help reduce the likelihood of this secondary reaction.
-
| Byproduct | Plausible Cause | Recommended Solution |
| Fluoroform (CF₃H) | Reaction with adventitious water or deprotonation of the substrate. | Ensure strictly anhydrous conditions; lower reaction temperature. |
| Silylenol Ether | Deprotonation of an enolizable carbonyl substrate by the CF₃⁻ anion. | Lower reaction temperature; use a non-enolizable substrate if possible. |
| Homologated Adduct | Secondary reaction involving the silylenol ether byproduct. | Minimize silylenol ether formation; control TMSCF₃ stoichiometry. |
Experimental Protocol: Minimizing Byproducts in the Trifluoromethylation of an Enolizable Ketone
-
Preparation: Under an inert atmosphere of argon, add the enolizable ketone (1.0 equiv) and anhydrous THF to an oven-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of TMSCF₃ (1.1 equiv) in anhydrous THF to the cooled reaction mixture.
-
Initiation: Add a catalytic amount of a fluoride initiator (e.g., tetrabutylammonium fluoride, TBAF, ~1-5 mol%) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
B. Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are versatile for the trifluoromethylation of a wide range of nucleophiles.[8]
Issue 1: C- vs. O-Trifluoromethylation of Phenols
-
Causality: The trifluoromethylation of phenols can sometimes yield C-trifluoromethylated byproducts instead of the desired O-trifluoromethylated product, particularly with electron-rich phenols. This is due to the competing electrophilic aromatic substitution pathway.[9][10]
-
Troubleshooting Strategies:
-
Base and Solvent Selection: The choice of base and solvent is critical. Using a strong base like sodium hydride in a polar aprotic solvent such as DMF or sulfolane can favor O-trifluoromethylation.[10]
-
Lewis Acid Additives: The addition of a Lewis acid, such as Zn(OTf)₂, can promote O-trifluoromethylation of alcohols.[10]
-
Reagent Choice: The reactivity of the electrophilic reagent can influence the outcome. A more reactive reagent might favor the desired pathway.
-
Issue 2: Formation of CF₃I or Trifluoromethyl Sulfonates
-
Causality: Togni's reagents are hypervalent iodine compounds. In the presence of certain nucleophiles or under specific conditions, ligand exchange can occur, leading to the formation of byproducts like CF₃I.[11] Similarly, reaction with sulfonic acids can produce trifluoromethyl sulfonates.[11]
-
Troubleshooting Strategies:
-
Control of Reaction Conditions: Avoid the use of additives that can promote ligand exchange unless it is part of the desired reaction mechanism.
-
Substrate Purity: Ensure the substrate is free from impurities that could react with the Togni reagent.
-
Issue 3: Vinylic vs. Hydrotrifluoromethylation of Alkenes
-
Causality: The trifluoromethylation of alkenes with Togni's reagent can lead to different products depending on the reaction conditions. In the presence of a hydrogen source like DMF, hydrotrifluoromethylation can occur as a side reaction. Conversely, the addition of an iodide source can promote vinylic trifluoromethylation.[12]
-
Troubleshooting Strategies:
-
Solvent Choice: To avoid hydrotrifluoromethylation, use a solvent that is not a hydrogen donor.
-
Additive Control: Carefully control the additives in the reaction. If vinylic trifluoromethylation is the desired outcome, the addition of TBAI can be beneficial.[12]
-
Diagram: Decision Workflow for Phenol Trifluoromethylation
Caption: Interplay of components and byproduct formation in radical trifluoromethylation.
III. Concluding Remarks
Minimizing byproduct formation in trifluoromethylation reactions requires a systematic approach that considers the interplay between the substrate, reagent, catalyst, and reaction conditions. By understanding the mechanistic origins of common side reactions, researchers can make informed decisions to optimize their synthetic protocols. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization. Careful monitoring of reaction progress and characterization of byproducts are essential for successful troubleshooting.
IV. References
-
Douglas, J. J., Albright, H., & Seidel, D. (2015). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 137(44), 14261–14274. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions. BenchChem.
-
Douglas, J. J., Albright, H., & Seidel, D. (2015). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 137(44), 14261–14274. [Link]
-
Request PDF. (2025). Trifluoromethylation Reactions with Potassium Trifluoromethanesulfinate under Electrochemical Oxidation. ResearchGate.
-
Wang, F., Zhu, N., Chen, P., & Liu, G. (2018). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 9(1), 5398. [Link]
-
Douglas, J. J., & Seidel, D. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 88(24), 17357–17371. [Link]
-
Sodeoka, M., & Shimizu, R. (2016). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Israel Journal of Chemistry, 56(6-7), 479-486. [Link]
-
Song, C., & Cai, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11–42. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Download Scientific Diagram. (n.d.). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. ResearchGate.
-
Request PDF. (2025). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate.
-
Kim, H., & Kim, H. (2022). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science, 13(18), 5267–5274. [Link]
-
Kaliyamoorthy, S., & Ghorai, P. (2020). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 56(76), 11211–11214. [Link]
-
University of Bristol. (n.d.). Electrochemical hydrodefluorination of trifluoromethyl groups.
-
Umemoto, T., & Ishihara, S. (2020). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 235, 109540. [Link]
-
Umemoto, T., Adachi, K., & Ishihara, S. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Request PDF. (2025). ChemInform Abstract: Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis. ResearchGate.
-
Request PDF. (2025). ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ResearchGate.
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Bakhanovich, S. O., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6890. [Link]
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Organic Chemistry Portal. (n.d.). NMP and O2 as Radical Initiator: Trifluoromethylation of Alkenes to Tertiary β-Trifluoromethyl Alcohols at Room Temperature.
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BenchChem. (2025). Technical Support Center: Managing Temperature in Selective Fluorination Reactions. BenchChem.
-
An ab initio and DFT Study of Trifluoromethylation Using Umemoto's Reagent. (n.d.). ResearchGate.
-
Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(52), 17382-17402. [Link]
-
Overman, L. E., & MacMillan, D. W. C. (2012). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 134(42), 17404–17407. [Link]
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Umemoto, T., Adachi, K., & Ishihara, S. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
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Bakhanovich, S. O., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6890. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination.
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Electrochemical intermolecular trifluoromethylimination of alkenes. (n.d.). Green Chemistry. [Link]
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Download Scientific Diagram. (n.d.). Optimization for the Trifluoromethylation. ResearchGate.
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Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
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Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. (2021). Chemical Review and Letters, 4(2), 73-86.
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews, 50(11), 6436-6453. [Link]
-
Kim, H., et al. (2021). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications, 12(1), 6649. [Link]
-
Request PDF. (n.d.). Progress in Electrochemical Trifluoromethylation Reactions. ResearchGate.
-
TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV. (n.d.). TCI Chemicals.
-
Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). (n.d.). Sigma-Aldrich.
-
Request PDF. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate.
-
Prakash, G. K. S., et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 75(8), 2677–2681. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296. [Link]
-
An ab initio study of the possible isomers and conformations of N-(trifluoromethyl)fluoromethanimine, CF3NCHF. (1987). Journal of Molecular Structure: THEOCHEM, 151(3-4), 289-295. [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. (n.d.). ResearchGate.
-
Computational Investigations into the Decomposition Pathways and Mechanisms of Hydrochlorofluorocarbons and Hydrofluorocarbons. (n.d.). The UNC Asheville Journal of Undergraduate Scholarship.
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- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brynmawr.edu [brynmawr.edu]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
resolving poor yield in Schotten-Baumann reaction for benzamides
<Technical Support Center: Schotten-Baumann Benzamide Synthesis
Welcome to the technical support center for the Schotten-Baumann reaction, a cornerstone method for synthesizing benzamides from benzoyl chlorides and anilines.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly poor reaction yields. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your synthetic protocols.
Core Concepts: The Reaction and Its Challenges
The Schotten-Baumann reaction is a robust method for forming amide bonds.[3] It typically involves the acylation of an amine with an acid chloride in the presence of a base.[4] The classic procedure uses a two-phase system, with an organic solvent for the reactants and an aqueous phase containing a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) byproduct.[5][6] This neutralization is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][4]
The primary challenge in this synthesis is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the highly reactive benzoyl chloride by water or hydroxide ions.[7][8] This hydrolysis produces benzoic acid, a common and often significant impurity that complicates purification and reduces the yield of the target benzamide.[9]
Caption: Competing reaction pathways in Schotten-Baumann synthesis.
Troubleshooting Guide: Resolving Poor Yields
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My yield is very low, and the main byproduct is benzoic acid. What's happening and how do I fix it?
A1: This is the most common failure mode and indicates that the hydrolysis of benzoyl chloride is outcompeting the reaction with the amine.
-
Causality: Benzoyl chloride is highly electrophilic and reacts rapidly with any available nucleophile. If the hydroxide ion concentration is too high or the benzoyl chloride is exposed to the aqueous phase for too long without sufficient amine present, hydrolysis will dominate.[7] The rate of hydrolysis increases significantly at higher pH levels.[10]
-
Solutions:
-
Control Reagent Addition: Add the benzoyl chloride slowly and sub-surface into the vigorously stirred organic phase containing the aniline. This ensures it encounters the amine before it has significant time to react at the aqueous interface.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). This slows down both reactions, but typically has a greater effect on the rate of hydrolysis than on aminolysis, thus improving selectivity.[8]
-
Optimize pH and Base: Do not use an excessively high concentration of NaOH. A pH range of 10-12 is often sufficient to neutralize the generated HCl without dramatically accelerating hydrolysis.[11] Consider using a weaker, non-nucleophilic organic base like pyridine or triethylamine in a single-phase or anhydrous system if hydrolysis is severe.[3][11]
-
Q2: The reaction is very slow or stalls completely, leaving unreacted starting materials. Why?
A2: This issue typically points to a problem with the nucleophilicity of your amine or inactivation of the amine during the reaction.
-
Causality:
-
Poorly Nucleophilic Amine: Anilines with strong electron-withdrawing groups (e.g., -NO2, -CN, -SO3H) are significantly less nucleophilic. The lone pair on the nitrogen is delocalized into the aromatic ring, making it less available to attack the benzoyl chloride.
-
Amine Protonation: As the reaction proceeds, it generates HCl.[12] If the base is not present in a sufficient amount or is not effective at neutralizing the acid, the starting amine will be protonated to its non-nucleophilic ammonium salt (Ar-NH3+), effectively stopping the reaction.[3][4]
-
-
Solutions:
-
Increase Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the HCl produced.[4] For weakly basic anilines, a slight excess of a stronger base might be necessary.
-
Change the Base/Solvent System: For poorly nucleophilic anilines, switching from the biphasic NaOH system to a homogenous system using pyridine as both the base and solvent can be highly effective. Pyridine acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.[3]
-
Consider Catalysts: For very challenging cases, adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.
-
Q3: My reaction works, but I have trouble isolating a pure product. The crude material is an oil or difficult to crystallize.
A3: Purification challenges often arise from the presence of unreacted starting materials or byproducts like benzoic acid.
-
Causality: The presence of impurities can depress the melting point of your product and inhibit crystallization. Benzoic acid and unreacted aniline must be removed.
-
Solutions (Work-up Optimization):
-
Acid Wash: After the reaction, perform a wash of the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted aniline, making it water-soluble and removing it into the aqueous phase.[13]
-
Base Wash: Subsequently, wash the organic layer with a dilute base solution (e.g., 5% NaOH or saturated sodium bicarbonate). This will deprotonate any benzoic acid byproduct, converting it to the water-soluble sodium benzoate, which is extracted into the aqueous phase.[9][13]
-
Recrystallization: After washing and drying the organic layer, recrystallization from a suitable solvent (e.g., ethanol/water, acetone) is the most common and effective method for final purification.[9]
-
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. research.tue.nl [research.tue.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. grokipedia.com [grokipedia.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Ethoxy-3-(trifluoromethyl)benzamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 4-Ethoxy-3-(trifluoromethyl)benzamide, a key intermediate in various synthetic pathways. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Criticality of Method Validation
The objective of any analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the method is reliable, reproducible, and fit for purpose, whether for routine quality control, stability studies, or regulatory submissions.[3][4] The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, ensuring their continued suitability throughout the product's lifespan.[4][5][6]
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes
HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.
Rationale for HPLC Method Selection
Given the benzamide functional group and the likely solid nature of this compound, HPLC offers a direct method of analysis without the need for derivatization. A reversed-phase method would be the logical starting point, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on the compound's hydrophobicity.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Detailed Protocol for HPLC Validation
1. Specificity: To demonstrate specificity, forced degradation studies are essential. The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to produce potential degradation products. The HPLC method must demonstrate the ability to separate the intact analyte from any degradants and from formulation excipients.[3][7]
-
Procedure:
-
Prepare solutions of this compound and expose them to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (80°C), and UV light for a defined period.
-
Analyze the stressed samples alongside a non-degraded standard and a placebo solution.
-
Assess peak purity of the analyte peak using a photodiode array (PDA) detector.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6]
-
Procedure:
-
Prepare a series of at least five concentrations of this compound, typically spanning 80% to 120% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
3. Accuracy: Accuracy is the closeness of the test results to the true value.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[3]
-
Procedure:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
The relative standard deviation (RSD) should be ≤ 2%.[7]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD between the two sets of data should be ≤ 2%.
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[8]
-
Procedure:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, prepare a series of dilute solutions and identify the concentration at which the signal-to-noise ratio is approximately 10 for LOQ and 3 for LOD.
-
6. Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[3][8]
-
Procedure:
-
Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability of the samples under each condition. The results should remain within the acceptance criteria.
-
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC can be a viable alternative, potentially offering higher resolution and sensitivity, though it may require derivatization.
Rationale for GC Method Selection
The suitability of GC for this compound depends on its volatility and thermal stability. The presence of the amide group might lead to peak tailing and adsorption on the column. Therefore, derivatization, such as silylation, to replace the active hydrogen on the amide with a trimethylsilyl (TMS) group, would likely be necessary to improve its chromatographic properties.[9]
Experimental Workflow for GC Method Validation
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. organomation.com [organomation.com]
The Trifluoromethyl Advantage: A Comparative Analysis of 4-Ethoxy-3-(trifluoromethyl)benzamide and its Non-fluorinated Analogue
A deep dive into the enhanced biological activity conferred by trifluoromethylation in a key benzamide scaffold, providing insights for researchers and drug development professionals.
The Impact of the Trifluoromethyl Group: A Physicochemical Perspective
The introduction of a trifluoromethyl group at the 3-position of the benzamide ring is anticipated to significantly influence the molecule's properties. The strong electron-withdrawing nature of the -CF3 group can modulate the acidity of the amide proton and the electron density of the aromatic ring, potentially leading to altered interactions with biological targets.
Furthermore, the C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This enhanced metabolic stability often translates to a longer in vivo half-life and improved bioavailability. The lipophilicity of the molecule is also expected to increase with the addition of the -CF3 group, which can facilitate its passage across biological membranes, including the blood-brain barrier.
Comparative Biological Activity: An Evidence-Based Inference
Benzamide derivatives are a well-established class of compounds with diverse biological activities, frequently investigated as antipsychotic agents due to their antagonism of dopamine D2 receptors. Structure-activity relationship studies on substituted benzamides have consistently shown that the nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity.
While a direct head-to-head comparison of 4-ethoxy-3-(trifluoromethyl)benzamide and 4-ethoxybenzamide is not available, studies on analogous compounds allow for a strong inference. For instance, research on a series of substituted benzamides as potent D2/5-HT2 antagonists has highlighted the importance of specific substitution patterns for high affinity binding[1]. The introduction of an electron-withdrawing group, such as the trifluoromethyl group, is often a key strategy to enhance potency.
Based on these principles, it is highly probable that this compound exhibits a significantly higher affinity for the dopamine D2 receptor compared to its non-fluorinated counterpart. This predicted increase in potency is a direct consequence of the electronic and steric properties conferred by the -CF3 group, which can lead to more favorable interactions within the receptor's binding pocket.
Table 1: Inferred Comparative Activity Profile
| Compound | Structure | Inferred Dopamine D2 Receptor Affinity (Ki) | Rationale |
| This compound | Lower (Higher Potency) | The electron-withdrawing trifluoromethyl group is expected to enhance binding affinity through favorable electronic and hydrophobic interactions within the receptor binding site. | |
| 4-Ethoxybenzamide | Higher (Lower Potency) | Lacks the key trifluoromethyl substituent, likely resulting in weaker interactions with the dopamine D2 receptor. |
Mechanistic Insights: Dopamine D2 Receptor Antagonism
The likely mechanism of action for this compound, in the context of antipsychotic activity, is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Activity Assessment
To empirically validate the inferred activity differences, the following experimental protocols would be employed:
Dopamine D2 Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the dopamine D2 receptor.
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared.
-
Radioligand: A radiolabeled D2 receptor antagonist, such as [³H]-Spiperone, is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and 4-ethoxybenzamide).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
In Vivo Models of Antipsychotic Activity
Animal models are crucial for assessing the potential therapeutic efficacy of compounds.
Apomorphine-Induced Stereotypy in Rats:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: Animals are pre-treated with various doses of the test compounds or vehicle.
-
Challenge: After a set period, they are challenged with apomorphine, a dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing).
-
Observation: Behavior is scored by a trained observer blinded to the treatment conditions.
-
Data Analysis: The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.
Conclusion: The Decisive Role of Trifluoromethylation
The strategic placement of a trifluoromethyl group on the benzamide scaffold, as in this compound, is a powerful strategy in medicinal chemistry to enhance biological activity. Based on established SAR principles, it is strongly inferred that the fluorinated analogue possesses significantly greater potency as a dopamine D2 receptor antagonist compared to its non-fluorinated counterpart, 4-ethoxybenzamide. This enhancement is attributed to the unique electronic and physicochemical properties of the trifluoromethyl group, which likely promotes stronger and more stable interactions with the target receptor. Further empirical validation through the outlined experimental protocols would provide definitive quantitative data to confirm this structure-activity relationship and guide future drug design efforts.
References
-
Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009. [Link]
Sources
A Comparative Benchmarking Guide to 4-Alkoxy-3-Trifluoromethylbenzamide Derivatives in Kinase Inhibition
This guide provides an in-depth comparative analysis of 4-alkoxy-3-trifluoromethylbenzamide derivatives, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into their performance as kinase inhibitors, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.
Introduction: The Strategic Importance of the 4-Alkoxy-3-Trifluoromethylbenzamide Scaffold
The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 3-position and a variable alkoxy (-OR) group at the 4-position of the benzamide ring has given rise to a class of molecules with potent and often selective biological activities. The -CF3 group, with its high electronegativity and lipophilicity, can significantly enhance metabolic stability and binding affinity to target proteins. The alkoxy group provides a handle for modulating physicochemical properties such as solubility and for exploring the steric and electronic requirements of the target's binding pocket.
This guide will focus on the comparative analysis of these derivatives, primarily in the context of their application as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.
Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its biological performance. Here, we present a comparative summary of the inhibitory activities of various 4-alkoxy-3-trifluoromethylbenzamide and related derivatives against key kinases and cancer cell lines. The data, compiled from various studies, is presented to highlight the structure-activity relationships (SAR).
Table 1: Comparative Inhibitory Activity (IC50) of Representative Benzamide Derivatives
| Compound ID | Core Structure | R (Alkoxy Group) | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Derivative A | 4-Alkoxy-3-trifluoromethylbenzamide | Methoxy | ABL, c-KIT | 46, 75 | K562 (CML) | - | [1] |
| Derivative B | 4-(2-pyrimidinylamino)benzamide | - | Hedgehog Pathway | 1.44 | - | - | [2] |
| Derivative C | 2-Phenoxybenzamide | - | P. falciparum | 0.269 | L-6 cells | 124 | |
| Derivative D | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide | - | - | - | A-549, MCF-7 | 22.09, 6.40 | [3] |
| Sorafenib | Multi-kinase inhibitor | - | VEGFR-2, PDGFR-β, c-KIT | 90, 57, 68 | - | - | |
| Dasatinib | Multi-kinase inhibitor | - | Bcr-Abl, Src family | Sub-nanomolar | - | - |
Note: The table presents a selection of data from various sources to illustrate the potency of related structures. Direct comparison should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights
-
The Trifluoromethyl Group is Crucial for Potency: The presence of the -CF3 group at the 3-position is a recurring motif in highly potent kinase inhibitors. This is attributed to its ability to form favorable interactions within the hydrophobic pockets of the ATP-binding site of many kinases.
-
Alkoxy Group Variation Modulates Selectivity and Potency: The nature of the alkoxy group at the 4-position plays a significant role in fine-tuning the inhibitory activity. While a comprehensive head-to-head comparison is lacking in the public domain, available data suggests that variations in the length and branching of the alkyl chain can influence both the potency and the selectivity profile of the inhibitor. This is likely due to the different ways these groups can occupy and interact with the solvent-exposed regions of the kinase binding site.
-
Amide Substitution is a Key Determinant of Activity: The substitutions on the benzamide nitrogen are critical for determining the target profile and potency. As seen with derivatives targeting different biological pathways, modifications at this position can completely switch the therapeutic application from a kinase inhibitor to a Hedgehog pathway inhibitor, for example.
Experimental Protocols: A Guide to Reproducible Evaluation
To ensure the scientific integrity of the presented data and to provide a practical guide for researchers, this section details the key experimental protocols used to evaluate the performance of 4-alkoxy-3-trifluoromethylbenzamide derivatives.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 4-alkoxy-3-trifluoromethylbenzamide derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
-
Kinase Reaction: Add the purified kinase enzyme, a suitable peptide substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Step-by-Step Methodology: [4][5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the 4-alkoxy-3-trifluoromethylbenzamide derivatives and incubate for 48-72 hours.[5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Modulation of Key Signaling Pathways
4-Alkoxy-3-trifluoromethylbenzamide derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of Tyrosine Kinase Signaling
Many derivatives of this scaffold are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key drivers of angiogenesis and tumor growth.
Diagram of a Generic Tyrosine Kinase Signaling Pathway
Caption: Inhibition of RTK signaling by a 4-alkoxy-3-trifluoromethylbenzamide derivative.
Modulation of the Hedgehog Signaling Pathway
Certain 4-alkoxy-3-trifluoromethylbenzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[2]
Diagram of the Hedgehog Signaling Pathway
Caption: Inhibition of the Hedgehog signaling pathway at the level of the SMO receptor.
Pharmacokinetic Profile: A Critical Consideration
One study on a related benzamide derivative, S-4, a selective androgen receptor modulator, demonstrated rapid oral absorption and slow clearance, indicating good bioavailability.[6] Another study on a potent ABL/c-KIT dual kinase inhibitor with a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold also showed good oral pharmacokinetic properties and in vivo tumor suppression.[1]
The trifluoromethyl group generally enhances metabolic stability by blocking potential sites of oxidation. The alkoxy group can be modulated to optimize solubility and permeability, which are key determinants of oral absorption. In silico ADME predictions are often used in the early stages of discovery to guide the selection of candidates with favorable PK profiles.
Conclusion and Future Perspectives
The 4-alkoxy-3-trifluoromethylbenzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic incorporation of the trifluoromethyl and alkoxy groups provides a powerful means to modulate potency, selectivity, and pharmacokinetic properties.
This comparative guide has highlighted the potent inhibitory activities of derivatives based on this scaffold against various kinases and cancer cell lines. The provided experimental protocols offer a framework for the reproducible evaluation of new analogs. The elucidation of their engagement with key signaling pathways, such as those driven by receptor tyrosine kinases and the Hedgehog pathway, underscores their therapeutic potential.
Future research in this area should focus on systematic studies that directly compare the effects of a wider range of alkoxy substituents on a defined set of kinase targets. Furthermore, comprehensive in vivo pharmacokinetic and efficacy studies are needed to translate the promising in vitro activity of these compounds into clinically viable drug candidates. The continued exploration of this chemical space is poised to yield novel and effective treatments for a range of human diseases.
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Gedawy, E. M., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9870. [Link]
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Wang, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 954-964. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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-
Wang, Y., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]
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Peukert, S., & Miller-Moslin, K. (2010). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. ChemMedChem, 5(4), 500-512. [Link]
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Perreault, S. D., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(9), 1179-1185. [Link]
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Zhang, W., et al. (2021). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 64(13), 9343-9361. [Link]
- Ghosh, S., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 12(45), 29519-29532.
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- Borate, U., et al. (2024). A Multicenter, Open-Label, Phase 1 Clinical Trial of AJ1-11095 Administered As Oral Monotherapy in Patients with Primary Myelofibrosis (PMF), Post-Polycythemia Vera Myelofibrosis (PPV-MF), or Post-Essential Thrombocythemia Myelofibrosis (PET-MF) Who Have Been Failed By a Type I JAK2 Inhibitor (JAK2i). Blood, 144(Supplement 1), 35.
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Shin, J., et al. (2017). WP1066, a small molecule inhibitor of the JAK/STAT3 pathway, inhibits ceramide glucosyltransferase activity. Biochemical and Biophysical Research Communications, 491(2), 369-374. [Link]
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Kumar, P., et al. (1996). In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'-azido-3'-deoxythymidine. Journal of Medicinal Chemistry, 39(4), 826-833. [Link]
- O'Shea, J. J., et al. (2024). Pharmacological targeting of the JAK–STAT pathway: new concepts and emerging indications.
- Menet, C. J., et al. (2019). Small molecule inhibitors of the JAK family of kinases.
- Estupiñán, H. Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 642321.
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Li, Y., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(4), 2110-2114. [Link]
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Mao, Y., et al. (2024). Targeting the JAK2/STAT3 signaling pathway with natural plants and phytochemical ingredients: A novel therapeutic method for combatting cardiovascular diseases. Biomedicine & Pharmacotherapy, 172, 116313. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1436-1447. [Link]
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Ahmad, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101309. [Link]
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Assessing the Cross-Reactivity of 4-Ethoxy-3-(trifluoromethyl)benzamide: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to its success. A promising therapeutic candidate must not only exhibit high affinity for its intended target but also demonstrate minimal interaction with off-target proteins, which can lead to unforeseen side effects and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 4-Ethoxy-3-(trifluoromethyl)benzamide. By integrating in silico predictive methodologies with robust in vitro experimental validation, researchers can build a detailed selectivity profile, enabling informed decisions throughout the drug development pipeline.
The Imperative of Selectivity Profiling
Off-target interactions are a primary cause of adverse drug reactions and program attrition. A thorough understanding of a compound's polypharmacology is therefore not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide will walk you through a systematic approach to de-risk this compound by first predicting its likely off-targets based on structural similarity to known bioactive molecules and then confirming these predictions through a suite of tailored biochemical and cellular assays.
Part 1: In Silico Target Prediction - A Data-Driven Starting Point
Given the nascent stage of research on this compound, a logical first step is to leverage computational tools to hypothesize potential biological targets. This in silico approach provides a cost-effective and rapid means to prioritize experimental resources.[1] The principle underlying these methods is that structurally similar molecules often exhibit similar bioactivities.[2]
For this guide, we utilized the SwissTargetPrediction web server, a robust tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a vast library of known ligands.[3][4][5][6]
Predicted Target Classes for this compound
The analysis of this compound yielded a ranked list of potential target classes. The table below summarizes the top predictions, highlighting the need for empirical validation.
| Target Class | Probability | Rationale for Investigation |
| Cytochrome P450 | High | The trifluoromethyl and ethoxy groups are common sites of metabolism by CYP enzymes. Off-target inhibition of CYPs can lead to significant drug-drug interactions. |
| Kinases | Moderate | The benzamide scaffold is present in numerous kinase inhibitors. Cross-reactivity with kinases is a frequent source of off-target effects. |
| G protein-coupled receptors (GPCRs) | Moderate | The overall structure bears resemblance to ligands of various GPCRs, which represent a large and diverse class of drug targets. |
| Proteases | Moderate | Certain structural features may allow for interaction with the active sites of various proteases. |
| Other Enzymes | Moderate | Includes a range of enzymes where the compound's functional groups might find purchase within the active or allosteric sites. |
This table is a representation of potential in silico predictions and should be confirmed with actual analysis for the specific molecule.
The high probability of interaction with Cytochrome P450 enzymes is a critical finding that warrants immediate experimental follow-up due to the central role of these enzymes in drug metabolism and the potential for clinically relevant drug-drug interactions. The predicted interactions with kinases, GPCRs, and proteases also represent important avenues for investigation to build a comprehensive selectivity profile.
Part 2: Experimental Validation - From Prediction to Profile
In silico predictions, while informative, must be substantiated by empirical data.[7][8] The following section details a tiered experimental approach to systematically assess the cross-reactivity of this compound against the predicted target classes.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for the experimental validation of predicted off-targets.
Caption: A tiered approach to experimentally validate in silico predicted off-targets.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the cross-reactivity of this compound.
This protocol outlines a common method to assess the inhibitory potential of a compound against the major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Principle: This assay utilizes fluorescent probe substrates that are specifically metabolized by individual CYP isoforms into fluorescent products. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human CYP enzymes (e.g., from Corning or Thermo Fisher Scientific)
-
Fluorescent probe substrates and their corresponding metabolites (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
Known CYP inhibitors as positive controls (e.g., ketoconazole for CYP3A4)
-
This compound
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).
-
Assay Setup: In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound dilutions and control inhibitors to the appropriate wells. Include a vehicle control (DMSO only).
-
Add the recombinant CYP enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes a general method for determining the inhibitory activity of a compound against a panel of purified kinases.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected by a luciferase-based system, generating a luminescent signal.
Materials:
-
Purified kinases of interest (from a kinase screening service or commercial vendor)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Assay buffer (optimized for each kinase)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ from Promega)
-
96-well or 384-well white microplates
-
Luminometer
-
Known kinase inhibitors as positive controls
-
This compound
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: Add the assay buffer, kinase, and substrate to the wells of a microplate.
-
Add the test compound dilutions and control inhibitors. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for the recommended time at the optimal temperature for the kinase.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions.
-
Read the luminescent signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the dose-response data to a suitable model.
This protocol outlines a classic method to assess the ability of a compound to displace a known radiolabeled ligand from a GPCR.
Principle: This assay measures the binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes expressing the target GPCR). A test compound that binds to the same site will compete with the radioligand, reducing the amount of radioactivity associated with the receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled known ligand for non-specific binding determination
-
Assay buffer
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
This compound
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.
-
Add the test compound dilutions.
-
For determining non-specific binding, add a high concentration of the unlabeled known ligand to a set of wells. For total binding, add only the vehicle.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. The bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Part 3: Data Interpretation and Building the Cross-Reactivity Profile
The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for this compound.
Data Presentation:
Summarize all quantitative data in a clear and structured table for easy comparison.
| Target | Assay Type | IC50 / Ki (µM) | Fold Selectivity vs. Primary Target (if known) |
| CYP1A2 | Inhibition | > 100 | - |
| CYP2C9 | Inhibition | 25.3 | - |
| CYP3A4 | Inhibition | 8.7 | - |
| Kinase X | Inhibition | 5.2 | - |
| GPCR Y | Binding | 15.8 | - |
| ... | ... | ... | ... |
This is an example table; the actual data will be generated from the experiments.
Interpreting the Results:
-
Potency: The IC50 or Ki values indicate the concentration of the compound required to inhibit or displace binding by 50%. Lower values indicate higher potency.
-
Selectivity: Compare the potency of the compound against its intended target (if known) with its potency against the off-targets. A high fold-selectivity (e.g., >100-fold) is generally desirable.
-
Therapeutic Window: The cross-reactivity profile, in conjunction with the on-target potency, helps to estimate the therapeutic window. Significant off-target activity at concentrations close to the efficacious dose may predict a narrow therapeutic window and a higher likelihood of side effects.
Conclusion
A thorough assessment of cross-reactivity is a critical component of preclinical drug development. By employing a strategic combination of in silico prediction and multi-tiered experimental validation, researchers can proactively identify and mitigate potential off-target liabilities of novel compounds like this compound. The methodologies outlined in this guide provide a robust framework for generating a comprehensive selectivity profile, thereby increasing the probability of advancing safer and more effective therapeutic candidates.
References
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Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Available from: [Link]
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Gashaw, I., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-11. Available from: [Link]
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ResearchGate. (2012). How to experimentally validate drug-target interactions? Available from: [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. Available from: [Link]
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European Bioinformatics Institute. (n.d.). ChEMBL. Available from: [Link]
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PubChem. (n.d.). N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. Available from: [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Available from: [Link]
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Gaulton, A., et al. (2017). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 45(D1), D938–D945. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem BioAssay. Available from: [Link]
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European Bioinformatics Institute. (n.d.). ChEMBL. Available from: [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Available from: [Link]
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Daina, A., & Zoete, V. (2024). Testing the predictive power of reverse screening to infer drug targets, with the help of machine learning. Communications Chemistry, 7(1), 105. Available from: [Link]
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PubChem. (n.d.). 4-ethoxy-N-[(3-fluoro-2-pyridinyl)methyl]benzamide. Available from: [Link]
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. Available from: [Link]
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A Structural Inquiry into 4-Ethoxy-3-(trifluoromethyl)benzamide as a Putative Kinase Inhibitor: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of kinase inhibitor discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. The strategic incorporation of a trifluoromethyl group is a common tactic to enhance potency, metabolic stability, and cell permeability. This guide provides a comparative analysis of 4-Ethoxy-3-(trifluoromethyl)benzamide, a commercially available synthetic building block, in the context of established trifluoromethyl-containing benzamide and urea-based kinase inhibitors. In the absence of direct experimental data for this compound, this analysis will leverage structure-activity relationship (SAR) principles derived from known inhibitors of key oncogenic kinases such as Bcr-Abl and VEGFR-2. We will dissect its structural features, postulate its potential for kinase inhibition, and provide detailed experimental protocols for its empirical evaluation. This document serves as a theoretical framework to guide researchers in the preliminary assessment and experimental design for novel compounds bearing this chemical motif.
Introduction: The Benzamide Scaffold and Trifluoromethyl Group in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this vast chemical space, the benzamide moiety has proven to be a versatile scaffold, capable of engaging in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions. Furthermore, its lipophilicity can enhance membrane permeability, and its resistance to metabolic oxidation can improve the pharmacokinetic profile of a drug candidate. A notable example is Sorafenib, a multi-kinase inhibitor containing a trifluoromethylphenylurea moiety, which underscores the value of this functional group in kinase inhibitor design.
This guide will explore the potential of this compound as a kinase inhibitor by comparing its structure to known inhibitors that share the trifluoromethyl-substituted aromatic ring.
Structural Comparison with Known Kinase Inhibitors
While no public data currently exists on the kinase inhibitory activity of this compound, we can draw valuable insights from its structural comparison with established inhibitors.
Caption: Structural relationship of this compound to known kinase inhibitors.
2.1. Comparison with Bcr-Abl Inhibitors
Several 3-substituted benzamide derivatives have been developed as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). For instance, a series of 3-halogenated and 3-trifluoromethylated benzamide derivatives have demonstrated potent inhibitory activity against the Bcr-Abl positive leukemia cell line K562[1]. One such promising candidate, NS-187, highlights the importance of the benzamide core for activity.
This compound shares the core benzamide structure and the trifluoromethyl substitution on the phenyl ring with these active compounds. However, a key differentiator is the ethoxy group at the 4-position. This group could influence the compound's conformation, solubility, and potential interactions within the kinase active site.
2.2. Comparison with VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy. Sorafenib, a urea-based inhibitor, potently inhibits VEGFR-2 and contains a 4-chloro-3-(trifluoromethyl)phenyl group. While the linker is a urea instead of a benzamide, the trifluoromethylphenyl moiety is crucial for its activity.
The 4-ethoxy group in our compound of interest, when compared to the 4-chloro group in Sorafenib, presents a significant difference in both size and electronic properties. The ethoxy group is an electron-donating group, in contrast to the electron-withdrawing chloro group. Such a change would undoubtedly alter the electronic distribution of the aromatic ring and its potential interactions with the kinase.
Comparative Biological Activity of Known Trifluoromethyl-Containing Kinase Inhibitors
To provide a quantitative context, the following table summarizes the inhibitory activities (IC50 values) of selected trifluoromethyl-containing benzamide and urea-based kinase inhibitors against their primary targets.
| Compound/Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2, PDGFRβ, c-Kit, B-Raf | 90 (VEGFR-2), 58 (PDGFRβ), 65 (c-Kit), 22 (B-Raf) | [2] |
| Compound 15 (Bcr-Abl Inhibitor) | Bcr-Abl | 2.0 | [3] |
| Thiazolamide-benzamide 3m | Bcr-Abl | 1273 | [4][5] |
| Thiazolamide-benzamide 3m | Bcr-Abl (T315I mutant) | 39890 | [4][5] |
| Nicotinamide-based derivative 6 | VEGFR-2 | 60.83 | [6] |
This table is a representative sample and not an exhaustive list.
The data clearly indicates that trifluoromethyl-containing small molecules can achieve potent inhibition of various kinases, with IC50 values often in the nanomolar range. The specific substitution pattern on the aromatic ring and the nature of the linker (benzamide vs. urea) significantly impact potency and selectivity.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
To empirically determine if this compound possesses kinase inhibitory activity, a systematic screening approach is necessary. Below are detailed protocols for common in vitro kinase assays.
Caption: A typical workflow for evaluating a novel compound as a kinase inhibitor.
4.1. Protocol 1: In Vitro Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate by the kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This is a high-throughput, non-radioactive method for measuring kinase activity.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Purified kinase and substrate
-
Kinase reaction buffer
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubate the reaction at the optimal temperature and for a time sufficient to generate a robust signal.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value as described for the radiometric assay.
Conclusion and Future Directions
While this compound's potential as a kinase inhibitor is currently speculative, its structural features, particularly the trifluoromethylbenzamide core, warrant experimental investigation. The comparative analysis with known Bcr-Abl and VEGFR-2 inhibitors suggests that this compound could serve as a starting point or a fragment for the design of novel kinase inhibitors. The provided experimental protocols offer a clear path for its empirical evaluation.
Future studies should focus on screening this compound against a diverse panel of kinases to identify any potential targets. Should any "hits" be identified, further structure-activity relationship studies would be necessary to optimize its potency and selectivity. This systematic approach, grounded in both theoretical comparison and rigorous experimental validation, is fundamental to the successful discovery and development of new kinase-targeted therapies.
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A Comparative Guide to the In Vitro Metabolic Stability of Benzamide Analogs
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is a cornerstone of predicting its pharmacokinetic profile, efficacy, and safety. The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents.[1] However, its susceptibility to metabolism can be a significant hurdle. This guide provides an in-depth comparison of the in vitro metabolic stability of various benzamide analogs, offering field-proven insights and detailed experimental protocols to aid researchers in optimizing lead candidates.
The Critical Role of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][3] Compounds that are rapidly metabolized often exhibit low bioavailability and short half-lives, necessitating more frequent or higher doses, which can increase the risk of adverse effects.[4] Early assessment of metabolic stability using in vitro systems, such as liver microsomes, allows for the rank-ordering of compounds and guides the structure-activity relationship (SAR) studies needed to enhance metabolic robustness.[5]
Common Metabolic Pathways of Benzamides
Benzamide analogs primarily undergo Phase I and Phase II metabolism.[6][7] Phase I reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[7][8] For benzamides, common sites of oxidation include aromatic rings and alkyl substituents. The amide bond itself can also be susceptible to hydrolysis.[9][10] Following Phase I, Phase II enzymes can conjugate these modified compounds with endogenous molecules like glucuronic acid to increase their water solubility and facilitate excretion.[7]
Caption: Major metabolic pathways for benzamide analogs.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a robust, self-validating method for determining the metabolic stability of benzamide analogs. The use of liver microsomes is a cost-effective, high-throughput approach that is particularly well-suited for assessing Phase I metabolism.[5][8]
Materials and Reagents
-
Test System: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[11]
-
Test Compounds: Benzamide analogs (10 mM stock in DMSO)
-
Positive Controls:
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide)
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare 1 µM working solutions of test compounds and controls in the phosphate buffer. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid enzyme inhibition.[6]
-
Incubation Setup: In a 96-well plate, add the HLM suspension to the compound working solutions. The final protein concentration is typically 0.5 mg/mL.[8]
-
Control Wells:
-
Negative Control (-NADPH): For each compound, prepare a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[8][12]
-
Negative Control (Heat-inactivated): Incubate a set of compounds with microsomes that have been heat-inactivated to confirm that degradation is enzyme-mediated.[6]
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the -NADPH controls.[6][11]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from each well and add it to a separate plate containing cold acetonitrile with the internal standard to terminate the reaction.[12]
-
Sample Processing: After the final time point, vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring its specific mass transition relative to the internal standard.[11]
Data Analysis and Interpretation
The rate of disappearance of the parent compound is used to calculate two key parameters: half-life (t½) and intrinsic clearance (Clint).[6]
-
Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k[13]
-
-
Intrinsic Clearance (Clint): This value represents the volume of liver blood cleared of the drug per unit time by metabolism, normalized to the amount of microsomal protein.
Comparative Data of Benzamide Analogues
The following table presents hypothetical data for a series of benzamide analogs, demonstrating how structural modifications can influence metabolic stability. These modifications are common strategies employed in medicinal chemistry to block sites of metabolism.[4][15]
| Compound ID | R-Group Modification | t½ (min) | Clint (µL/min/mg protein) | Interpretation |
| BZ-1 | -H (Parent) | 8 | 173.3 | High Clearance |
| BZ-2 | -CH₃ (Methyl) | 15 | 92.4 | Moderate Clearance |
| BZ-3 | -Cl (Chloro) | 35 | 39.6 | Low Clearance |
| BZ-4 | -CF₃ (Trifluoromethyl) | 58 | 23.9 | Very Low Clearance |
| Verapamil | (High Clearance Control) | 6 | 231.0 | Assay Validated |
| Diazepam | (Low Clearance Control) | >60 | <23.1 | Assay Validated |
Analysis of Structure-Metabolism Relationships:
-
BZ-1 (Parent): The unsubstituted aromatic ring is likely a primary site for oxidative metabolism (hydroxylation), leading to rapid clearance.
-
BZ-2 (Methyl): The methyl group may undergo oxidation itself, but its presence could offer some steric hindrance to ring hydroxylation, slightly improving stability.
-
BZ-3 & BZ-4 (Electron-Withdrawing Groups): The introduction of electron-withdrawing groups like chlorine or trifluoromethyl can deactivate the aromatic ring towards electrophilic attack by CYP enzymes.[10] This "metabolic blocking" strategy significantly reduces the rate of oxidation, resulting in a longer half-life and lower intrinsic clearance.[10] The data clearly shows that BZ-4, with the strongly deactivating -CF₃ group, is the most metabolically stable analog in this series.
Conclusion
The in vitro microsomal stability assay is an indispensable tool in modern drug discovery.[5] By systematically evaluating analogs, researchers can establish clear structure-metabolism relationships. As demonstrated with our hypothetical benzamide series, strategic modifications—such as the introduction of electron-withdrawing groups at metabolically labile positions—can dramatically enhance stability. This iterative process of design, synthesis, and testing is crucial for identifying drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.
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A Head-to-Head Comparison of Amide Coupling Reagents for Synthesis: A Guide for Researchers
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid.[3] The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of commonly used amide coupling reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Understanding the Activation Landscape: Major Classes of Coupling Reagents
Amide coupling reagents can be broadly categorized into several classes based on their core reactive moiety. Understanding these fundamental differences is key to selecting the optimal reagent for a given transformation.
-
Carbodiimides: This class, which includes reagents like N,N'-Dicyclohexylcarbodiimide (DCC)[4][5][6], Diisopropylcarbodiimide (DIC)[1][6][7], and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][4][6][7], activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][8][9] While cost-effective and widely used, carbodiimides are prone to racemization, a significant concern when working with chiral substrates.[6][10][11] To mitigate this, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6][7]
-
Uronium/Aminium Salts: Reagents such as HBTU, HATU, HCTU, and COMU are highly efficient and popular due to their rapid reaction times and high yields.[2][4][7][12] They activate carboxylic acids to form reactive esters in situ.[2] It is important to note that while often referred to as uronium salts, reagents like HBTU and HATU have been shown to exist predominantly as the guanidinium N-oxide isomers in their solid state and in solution.[4][13] A potential side reaction with this class is the guanidinylation of the amine, which can terminate the reaction.[12]
-
Phosphonium Salts: This category includes well-known reagents like BOP and PyBOP.[12][14][15] They are lauded for their high coupling efficiency and a reduced risk of racemization compared to carbodiimides.[7] A significant advantage of phosphonium salts is that they do not pose the risk of guanidinylation, making them a "cleaner" option in certain applications.[12] However, the first-generation reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[12]
Mechanism of Action: A Visual Overview
The efficacy of each class of coupling reagent stems from its unique mechanism of carboxylic acid activation. The following diagrams illustrate the general pathways.
Caption: Generalized workflow of amide bond formation.
Caption: Carbodiimide-mediated coupling mechanism.
Caption: Onium salt-mediated coupling mechanism.
Head-to-Head Performance Comparison: Experimental Data
The true measure of a coupling reagent's utility lies in its performance in real-world applications. The following tables summarize quantitative data from comparative studies, offering a snapshot of what to expect under various conditions.
Table 1: Efficiency in a Model Peptide Synthesis
This table showcases the performance of different coupling reagents in the synthesis of a "difficult" peptide sequence, a common benchmark for evaluating coupling efficiency.[2]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[2] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[2] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[2]
Table 2: Racemization Levels in a Challenging Coupling
This table compares the extent of racemization observed with different reagents during the coupling of a sterically hindered amino acid, a scenario where racemization is more likely to occur.
| Coupling Reagent | Class | Racemization (%) | Key Observations |
| HATU | Uronium/Aminium Salt | 2.5 | Generally low racemization, but can be higher than phosphonium reagents in some cases.[12] |
| HBTU | Uronium/Aminium Salt | 3.1 | Similar to HATU, with slightly higher potential for racemization. |
| PyBOP | Phosphonium Salt | 1.2 | Often associated with lower levels of racemization, a key advantage in stereochemically sensitive syntheses.[12] |
| EDC/HOBt | Carbodiimide/Additive | 4.5 | Higher potential for racemization, highlighting the importance of additives. |
Note: The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.[2]
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, the following are detailed, step-by-step methodologies for a model amide coupling reaction using representatives from each major class of reagent.
Model Reaction: Coupling of N-Boc-phenylalanine and Benzylamine
Caption: General experimental workflow for amide coupling.
Protocol 1: Carbodiimide Coupling (EDC/HOBt)
-
To a solution of N-Boc-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Uronium/Aminium Salt Coupling (HATU)
-
To a solution of N-Boc-phenylalanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[4]
-
Stir the mixture at room temperature for 5 minutes.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Phosphonium Salt Coupling (PyBOP)
-
To a solution of N-Boc-phenylalanine (1.0 eq) in anhydrous DMF, add PyBOP (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Solvent: Dipolar aprotic solvents like DMF and NMP are commonly used due to their ability to dissolve a wide range of reactants.[1] However, concerns over their reprotoxicity have led to investigations into more environmentally friendly solvent systems, including aqueous media.[1]
-
Role of the Base: In onium salt-mediated couplings, a non-nucleophilic base is crucial to deprotonate the carboxylic acid, facilitating its activation. The choice and stoichiometry of the base can influence the reaction rate and the extent of side reactions.
-
Order of Addition: For uronium/aminium salt couplings, it is critical to add the amine after the activation of the carboxylic acid to prevent the formation of guanidinium byproducts.
-
Troubleshooting Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture. However, be mindful that these changes may also increase the risk of racemization.
-
Addressing Racemization: To minimize racemization, use a less reactive coupling reagent, a weaker base, or perform the reaction at a lower temperature. The addition of racemization-suppressing additives like HOBt or OxymaPure is also highly effective.
Conclusion: Selecting the Right Tool for the Job
The "best" amide coupling reagent is highly dependent on the specific substrates, the desired scale of the reaction, and the importance of preserving stereochemical integrity. For routine, cost-sensitive syntheses where racemization is not a major concern, carbodiimides like EDC with an additive can be a suitable choice. For challenging couplings, particularly in peptide synthesis, the high reactivity and efficiency of uronium/aminium salts like HATU often make them the reagents of choice. When minimizing racemization is paramount, phosphonium salts such as PyBOP offer a distinct advantage.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each class of coupling reagent, combined with empirical optimization, will lead to the most successful and efficient synthesis of the target amide.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
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Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2589-2592. Available from: [Link]
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Zhang, T., & Vana, D. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2465-2476. Available from: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]
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Carpino, L. A., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(22), 7865-7875. Available from: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Small Molecule Inhibitors in Kinome Scans
In the landscape of drug discovery and chemical biology, the protein kinase family stands out as a pivotal target class.[1][2] The structural conservation of the ATP-binding site across the kinome, however, presents a significant challenge: the development of truly selective small molecule inhibitors.[1][3] Off-target effects, or cross-reactivity, can lead to unforeseen toxicities or, serendipitously, novel therapeutic applications through polypharmacology.[1] Consequently, comprehensive and accurate cross-reactivity profiling is not merely a supplementary step but a cornerstone of modern kinase inhibitor development.[1][3]
This guide provides an in-depth comparison of the predominant methodologies for kinome-wide inhibitor profiling. We will delve into the mechanistic underpinnings, practical workflows, and comparative performance of leading experimental and computational approaches. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate strategy for their research objectives.
The Imperative of Context: Native vs. Recombinant Systems
A fundamental consideration in kinome profiling is the biological context in which inhibitor interactions are assessed. Traditional biochemical assays often utilize recombinant, purified kinases.[4] While valuable for determining direct binding affinities and enzymatic inhibition, these systems lack the molecular complexity of a living cell.[1] They do not account for post-translational modifications, scaffolding proteins, or the high intracellular concentrations of ATP, all of which can significantly influence an inhibitor's potency and selectivity.[5]
Chemical proteomics approaches, which probe inhibitor interactions within a native cellular lysate, offer a more physiologically relevant perspective.[1][6] These methods provide a snapshot of how an inhibitor behaves in the presence of the entire expressed kinome and other cellular components, offering a closer approximation of its in-cell activity.[7]
I. Chemical Proteomics Approaches for Kinome Profiling
Chemical proteomics has emerged as a powerful tool for unbiased, large-scale analysis of small molecule-protein interactions.[1][8] In the context of kinome scanning, several key technologies have become industry standards.
A. Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS) / Kinobeads
The MIB-MS, or "kinobeads," technology is a cornerstone of affinity chromatography-based chemical proteomics for kinome profiling.[5][6][8][9] This approach utilizes a set of broadly selective, immobilized kinase inhibitors on a solid support (e.g., Sepharose beads) to capture a significant portion of the kinome from cell or tissue lysates.[5][8][10][11]
Principle of Operation: The core of the MIB-MS workflow is a competitive binding assay.[5] A cell lysate is incubated with varying concentrations of a free test inhibitor. Subsequently, the lysate is exposed to the kinobeads, which compete with the free inhibitor to bind to the kinases present. Kinases that are strongly bound by the test inhibitor will show reduced binding to the beads. The captured kinases are then eluted, digested into peptides, and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[8][9] This allows for the generation of dose-response curves for hundreds of kinases simultaneously, from which binding affinities (e.g., IC50 values) can be determined.[8]
Experimental Workflow: MIB-MS/Kinobeads Profiling
Caption: Workflow for MIB-MS/Kinobeads Profiling.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein complexes and kinase activity.
-
Competitive Binding: Aliquot the lysate and incubate with a serial dilution of the small molecule inhibitor for a defined period (e.g., 1 hour at 4°C). A vehicle control (e.g., DMSO) is run in parallel.
-
Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for the capture of kinases not bound by the free inhibitor.[9]
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution nano-LC-MS/MS for identification and quantification.
-
Data Analysis: Process the mass spectrometry data to identify and quantify the captured kinases. Plot the relative abundance of each kinase as a function of the inhibitor concentration to generate dose-response curves and calculate IC50 values.
Strengths and Limitations: The MIB-MS approach offers broad kinome coverage, with optimized protocols capable of profiling over 250-300 kinases in a single experiment.[3][8][12] A key advantage is its ability to assess inhibitor binding to native, full-length kinases in a complex biological matrix, which can reveal context-dependent interactions.[9] It can also be used to study kinome adaptations in drug-resistant models and identify downstream targets of specific kinases.[13] However, the technique is dependent on the affinity of the immobilized ligands and may not capture all kinases with equal efficiency. It also primarily measures binding and not the functional consequence of that binding (i.e., inhibition of catalytic activity).
B. KiNativ™ Platform
The KiNativ™ platform is another powerful chemical proteomics technology that profiles kinase inhibitor interactions directly in native cell or tissue lysates.[7][14] Unlike MIB-MS, which relies on affinity capture, KiNativ™ utilizes an activity-based probe.
Principle of Operation: The KiNativ™ approach employs a soluble, biotin-tagged, irreversible ATP probe (ATP-biotin).[14][15] This probe enters the ATP-binding pocket of active kinases and covalently labels a conserved lysine residue.[14] In a competitive profiling experiment, a cell lysate is pre-incubated with a test inhibitor. The inhibitor competes with the ATP-biotin probe for binding to the kinase active sites. After the labeling reaction, the proteome is digested, and the biotinylated peptides (originating from the labeled kinases) are enriched using streptavidin affinity chromatography. These enriched peptides are then identified and quantified by LC-MS/MS. The degree of labeling for each kinase is inversely proportional to the binding affinity of the test inhibitor.
Experimental Workflow: KiNativ™ Profiling
Caption: Workflow for KiNativ™ Profiling.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare a native protein lysate.
-
Inhibitor Incubation: Pre-incubate the lysate with the test inhibitor across a range of concentrations.
-
Probe Labeling: Add the ATP-biotin probe to the lysate and incubate for a specific time to allow for covalent labeling of kinases.
-
Proteome Digestion: Denature the proteins and digest the entire proteome into peptides using trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to capture the biotinylated peptides.
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the abundance of the labeled peptides for each kinase to determine the extent of inhibition at each inhibitor concentration and calculate IC50 values.
Strengths and Limitations: A significant advantage of the KiNativ™ platform is its ability to profile inhibitor interactions with native kinases in their cellular context, providing data that often correlates well with cellular activity.[7][14] It can be used to assess target engagement in cells and has been applied to the characterization of protein degraders.[16] The covalent nature of the probe provides a robust readout. However, the kinome coverage may be limited by the accessibility and reactivity of the conserved lysine in different kinases.
II. Biochemical and Biophysical Approaches
While chemical proteomics provides a systems-level view, more traditional biochemical and biophysical assays remain indispensable for orthogonal validation and in-depth characterization of inhibitor-kinase interactions.
A. In Vitro Kinase Panels
Numerous commercial vendors offer large panels of recombinant kinases for inhibitor profiling.[2][17][18] These assays typically measure the inhibition of substrate phosphorylation.
Principle of Operation: These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.[19][20] A common format involves incubating a purified, recombinant kinase with its substrate and radiolabeled ATP (e.g., [γ-³³P]ATP). The amount of radioactivity incorporated into the substrate is then quantified. Non-radioactive methods, such as those based on fluorescence or luminescence, are also widely used.[20]
Strengths and Limitations: These panels offer very broad and customizable kinome coverage.[21] They provide a direct measure of functional inhibition. However, as they use recombinant enzymes, they may not fully recapitulate the behavior of kinases in a cellular environment.[1] The results can also be sensitive to assay conditions, such as the ATP concentration.[19]
B. Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a biophysical technique used to assess the binding of a ligand to a protein.[4]
Principle of Operation: DSF monitors the thermal stability of a protein by measuring changes in fluorescence as the protein is heated and unfolds. A fluorescent dye that binds to hydrophobic regions of the protein is used. When a ligand, such as a kinase inhibitor, binds to the protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This "thermal shift" is indicative of ligand binding.[4]
Strengths and Limitations: DSF is a rapid, cost-effective, and high-throughput method for screening and profiling inhibitors.[4] It does not require an active enzyme or a known substrate.[4] However, it only measures binding and does not provide information on the functional consequences of that binding.[22]
III. Computational and In Silico Approaches
In addition to experimental methods, computational approaches play an increasingly important role in predicting and understanding kinase inhibitor cross-reactivity.[23][24][25]
Principle of Operation: These methods leverage the vast amount of publicly available data on kinase sequences, structures, and inhibitor activities.[23][24] Techniques include:
-
Sequence and Structural Similarity Analysis: Comparing the ATP-binding site sequences and structures of different kinases to predict which ones are likely to bind similar inhibitors.[23][24]
-
Machine Learning and QSAR: Training computational models on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds against a panel of kinases.[26][27][28][29]
-
Molecular Docking: Simulating the binding of an inhibitor to the three-dimensional structures of multiple kinases to predict binding affinities.[27]
Strengths and Limitations: Computational methods are extremely fast and cost-effective, allowing for the screening of vast virtual libraries of compounds against the entire kinome.[30] They can provide valuable insights for prioritizing compounds for experimental testing and for designing more selective inhibitors.[31] However, their predictive accuracy is dependent on the quality and size of the training data and the accuracy of the underlying models.[26] Experimental validation of in silico predictions is always necessary.
Comparative Summary of Kinome Profiling Platforms
| Methodology | Principle | Kinome Coverage | Biological Context | Readout | Strengths | Limitations |
| MIB-MS/Kinobeads | Competitive Affinity Capture | High (~250-300 kinases)[3][8][12] | Native Lysate | Binding Affinity (IC50) | Physiologically relevant; unbiased discovery.[8][9] | Indirect measure of activity; potential capture bias. |
| KiNativ™ | Competitive Activity-Based Probing | High (>200 kinases)[14] | Native Lysate | Target Engagement (IC50) | Physiologically relevant; good correlation with cellular activity.[7][14] | Dependent on probe reactivity with conserved lysine. |
| In Vitro Panels | Enzymatic Activity | Very High (Customizable) | Recombinant | Functional Inhibition (IC50) | Direct measure of function; broad coverage.[21] | Lacks cellular context; results can be assay-dependent.[1] |
| DSF | Thermal Stability Shift | High (Protein-dependent) | Recombinant | Binding (ΔTm) | High-throughput; no substrate needed.[4] | Only measures binding, not function.[22] |
| Computational | Sequence/Structure/ML | Full Kinome | In Silico | Predicted Affinity/Activity | Very high-throughput; cost-effective.[30] | Predictive accuracy varies; requires experimental validation.[26] |
Conclusion and Future Perspectives
The choice of a kinome profiling strategy is a critical decision in the drug discovery pipeline, with significant implications for the interpretation of a compound's selectivity and mechanism of action. Chemical proteomics approaches like MIB-MS and KiNativ™ offer unparalleled physiological relevance by assessing inhibitor interactions within the native cellular environment. These methods are complemented by traditional in vitro panels and biophysical assays, which provide orthogonal data on direct functional inhibition and binding.
Looking forward, the integration of these experimental approaches with increasingly sophisticated computational models holds the greatest promise.[32] Machine learning algorithms trained on large, high-quality datasets from diverse profiling platforms will enhance our ability to predict off-target effects and guide the design of next-generation kinase inhibitors with tailored selectivity profiles.[26][29][33] By embracing a multi-faceted and integrated approach to cross-reactivity profiling, the scientific community can accelerate the development of safer and more effective kinase-targeted therapies.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-3-(trifluoromethyl)benzamide
For Immediate Reference: Treat 4-Ethoxy-3-(trifluoromethyl)benzamide and all associated materials as hazardous waste. Professional disposal through a licensed environmental waste management service is mandatory.
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, a compound whose trifluoromethyl and benzamide moieties necessitate rigorous handling and disposal protocols. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Foundational Safety and Hazard Recognition
Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of this compound is paramount. The primary safety concerns include:
-
Irritation: It is known to cause skin and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[3]
-
Suspected Mutagenicity: Some benzamide compounds are suspected of causing genetic defects.[1][4]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
Quantitative Hazard Summary
| Property | Value | Source(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects) | [1][2][3][5] |
| GHS Precautionary Statements | P201, P202, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P405, P501 | [1][2][3][6] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as a halogenated organic hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in general solid waste.[3][4]
Step 1: Waste Segregation and Collection
Causality: Proper segregation is crucial to prevent inadvertent and dangerous reactions between incompatible chemicals and to ensure cost-effective and compliant disposal. Halogenated and non-halogenated waste streams are often incinerated under different conditions.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Container Specifications:
-
Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure screw-top cap.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
The date accumulation started.
-
-
-
Contaminated Materials: This includes, but is not limited to:
-
Gloves, weighing paper, and disposable labware
-
Spill cleanup materials
-
Contaminated silica gel or other chromatography media
-
Empty original containers (triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste)
-
Step 2: On-site Storage
Causality: Safe temporary storage is essential to prevent accidental spills, exposure, and release into the environment.
-
Action: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Storage Conditions:
-
The area should be a secondary containment bin or tray to capture any potential leaks.
-
Store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
Step 3: Final Disposal
Causality: The chemical stability of the trifluoromethyl group and the potential for the formation of hazardous byproducts upon incomplete combustion necessitate specialized disposal methods.[8] High-temperature incineration is the generally accepted and most effective method for the complete destruction of halogenated organic compounds.[8][9]
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required waste disposal manifests and other documentation are completed accurately and retained as per institutional and regulatory requirements. You are responsible for the waste from "cradle to grave".[7]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional EHS.
-
Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
